Product packaging for saikosaponin B1(Cat. No.:CAS No. 58558-08-0)

saikosaponin B1

Cat. No.: B192297
CAS No.: 58558-08-0
M. Wt: 781.0 g/mol
InChI Key: ZXCJHOYFGJUMDY-ASRFRNECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saikosaponin B1 (CAS 58558-08-0) is a triterpenoid saponin and one of the principal bioactive constituents isolated from the dried roots of the traditional Chinese medicine Bupleurum chinense DC. (Radix Bupleuri) . This compound appears as a white crystalline powder with a molecular formula of C42H68O13 and a molecular weight of 780.99 g/mol . In research settings, this compound has demonstrated significant multifaceted pharmacological potential. It exhibits notable anti-cancer properties, with studies showing it can inhibit tumor growth by promoting tumor cell apoptosis, inducing cell differentiation, and suppressing angiogenesis and tumor cell invasion . Specific research in medulloblastoma models indicates that this compound acts by inhibiting the Hedgehog signaling pathway, a key pathway implicated in several cancers, through targeting the Smoothened (SMO) receptor . Furthermore, this compound shows promising anti-inflammatory and anti-fibrotic effects. Recent studies highlight its protective role in experimental colitis, where it alleviates intestinal inflammation and injury by activating the NRF2/HO-1 signaling pathway and inhibiting ferroptosis, a novel form of regulated cell death . It has also been reported to alleviate kidney fibrosis by inhibiting the Hedgehog pathway . Additional research value includes potential immunomodulatory, antioxidant, and antiviral activities, making it a compound of interest for investigating a wide range of diseases . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H68O13 B192297 saikosaponin B1 CAS No. 58558-08-0

Properties

CAS No.

58558-08-0

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1

InChI Key

ZXCJHOYFGJUMDY-ASRFRNECSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O

Origin of Product

United States

Isolation and Chemical Derivatization Methodologies for Saikosaponin B1

Isolation Procedures from Bupleurum Species for Research Applications

Saikosaponin B1 is a naturally occurring compound within plants of the Bupleurum genus, most notably Bupleurum falcatum and Bupleurum chinense. Current time information in Bangalore, IN.researchgate.net Its isolation for research is a multi-step process involving initial extraction followed by rigorous purification.

The initial step in obtaining this compound is the extraction of total saponins (B1172615) from the dried roots of Bupleurum plants. Various solvent-based methods have been developed to maximize the yield of these compounds. A common approach involves reflux extraction with an alkaline ethanol (B145695) solution, such as 0.05% sodium hydroxide (B78521) in 50% ethanol, to efficiently draw out the saponins. Current time information in Bangalore, IN.frontiersin.org Other techniques include percolation with an alkaline solvent or microwave-assisted extraction (MAE), which can be optimized by adjusting parameters like ethanol concentration and microwave power. nih.govmdpi.com Studies comparing different solvents have shown that a 70% ethanol solution is more effective than water for extracting saikosaponin derivatives. researchgate.net The choice of method depends on the desired scale, efficiency, and subsequent purification strategy.

Table 1: Extraction Techniques for Saikosaponins from Bupleurum Species

Plant Species Extraction Method Solvent/Reagents Key Parameters Target Saponins Mentioned
Bupleurum chinense Reflux Extraction 0.05% NaOH in 50% EtOH Refluxed for 2 hours, repeated twice. Total Saponins (including B1, B2, a, c, d) Current time information in Bangalore, IN.
Bupleurum chinense Percolation Alkaline ethanol solution (pH 8) Soaked for 24 hours, then percolated. Saikosaponin a, d, and total saponins nih.gov
Bupleurum falcatum Microwave-Assisted Extraction (MAE) Ethanol/Water mixtures (e.g., 34-68%) Varied microwave power (40-117 W) and time (3-8 min). Saikosaponin a, c, d mdpi.com
Bupleurum falcatum Solvent Extraction 70% Ethanol vs. Water Comparison study. Saikosaponins A, B1, B2, B3, B4, C, D researchgate.net
Bupleurum falcatum Methanol Extraction Methanol Initial extraction before fractionation. Saikosaponins B1, A, B3, B2, C jst.go.jp
Bupleurum marginatum Reflux Extraction 70% ethanol containing 0.05% ammonia (B1221849) water Refluxed for 4 hours, repeated twice. Total Saikosaponins mdpi.com

Following crude extraction, a series of chromatographic techniques are employed to isolate this compound from the complex mixture of other saponins and plant metabolites. A widely used initial purification step involves macroporous adsorption resin chromatography, using resins like AB-8 or D101. Current time information in Bangalore, IN.nih.gov In this process, the crude extract is loaded onto the resin, which is then washed with a lower concentration ethanol solution (e.g., 50%) to remove impurities, followed by elution of the desired saponin (B1150181) fraction with a higher concentration of ethanol (e.g., 75-90%). Current time information in Bangalore, IN.nih.gov

For finer separation, silica (B1680970) gel column chromatography is often used. researchgate.net A more advanced and highly effective technique for separating structurally similar saikosaponins is counter-current chromatography (CCC). jst.go.jp One documented method successfully used a two-phase solvent system composed of chloroform, methanol, isopropanol, and water to yield 8.7 mg of this compound from a 700 mg saikosaponin-enriched fraction. jst.go.jp For achieving very high purity, preparative high-performance liquid chromatography (prep-HPLC) can be utilized as a final polishing step. researchgate.net

Table 2: Purification Methods for this compound

Purification Step Technique Stationary Phase / Resin Mobile Phase / Eluent Outcome
Enrichment Macroporous Resin Chromatography AB-8 or D101 Resin Wash: 50% Ethanol; Elution: 90% Ethanol Current time information in Bangalore, IN. Total saponin extract enriched from crude plant material.
Fractionation Counter-Current Chromatography (CCC) Liquid-liquid partition Chloroform/methanol/isopropanol/water (60:60:1:60) jst.go.jp Isolation of individual saikosaponins, including B1. jst.go.jp
Fractionation Silica Gel Column Chromatography Silica Gel Gradient of Chloroform:Methanol:Water (e.g., 90:10:10) researchgate.net Separation of saikosaponin mixtures. researchgate.net
High-Purity Isolation Preparative HPLC C18 Column Acetonitrile (B52724)/Water gradient researchgate.net High-purity individual saikosaponin compounds. researchgate.net

Extraction Techniques from Bupleurum falcatum and Bupleurum chinense

Chemical Transformation and Derivatization Strategies for Structure-Activity Relationship Studies

Investigating the relationship between the chemical structure of this compound and its biological functions often requires obtaining the compound through chemical transformation or creating novel analogs via semisynthesis.

This compound is a known isomer of saikosaponin A and can be formed from it through chemical transformation. researchgate.netglycoscience.ru Specifically, under aqueous acidic conditions, saikosaponin A readily degrades to form this compound. glycoscience.rushimadzu.com.cnnih.gov This reaction involves an acid-catalyzed structural rearrangement. The proposed mechanism begins with the protonation of the oxygen atom in the 13β-28 epoxy ether ring of saikosaponin A. glycoscience.ru This leads to the formation of an allylic carbocation at C13, which subsequently rearranges to form the more stable conjugated diene system (at C11 and C13(18)) characteristic of this compound. glycoscience.ruthegoodscentscompany.com This transformation pathway is significant as it not only provides a method for obtaining this compound from the more abundant saikosaponin A but also must be considered when processing or storing Bupleurum extracts under acidic conditions.

Table 3: Compounds Involved in the Acid Hydrolytic Transformation of Saikosaponin A

Compound Name Role in Pathway Key Structural Feature
Saikosaponin A Starting material Contains a 13β-28 epoxy ether bridge. glycoscience.ru
This compound Isomerization product Contains a conjugated diene at C11, C13(18). researchgate.netglycoscience.ru
Saikosaponin B2 Isomerization product Isomer of Saikosaponin A. glycoscience.ru
Hydroxy-saikosaponin A Hydration product Formed from the hydration reaction of Saikosaponin A with water. glycoscience.ru

The in-depth study of structure-activity relationships (SAR) for saikosaponins is often hampered by the difficulty and low yields of isolating pure compounds from natural sources. nih.govresearchgate.net Chemical synthesis and semisynthesis provide a powerful alternative, allowing for the creation of novel analogs to probe biological mechanisms. nih.gov While specific literature on the semisynthesis of this compound analogs is limited, strategies applied to other saikosaponins offer a clear blueprint.

SAR studies have revealed that key structural features are critical for the biological activity of saikosaponins. These include the hydroxyl groups at positions C16 and C23, and the conjugated diene system within the aglycone (the non-sugar portion). thegoodscentscompany.com The type and structure of the sugar chains attached to the aglycone are also pivotal. jst.go.jp

Semisynthetic strategies, therefore, focus on modifying these critical areas. A common approach for other saponins, which could be applied to this compound, involves replacing hydrolytically unstable ester linkages in the sugar chains with more robust amide bonds to generate more stable and potentially more active analogs. jst.go.jpglycoscience.ru Furthermore, the total synthesis of major saikosaponins like A and D has been successfully achieved, starting from the more readily available triterpenoid (B12794562) oleanolic acid. nih.govresearchgate.net This synthetic access opens the possibility of generating a wide array of saikosaponin analogs, including those of this compound, which would be otherwise inaccessible, thereby facilitating comprehensive investigations into their mechanisms of action. nih.govnih.gov

Advanced Analytical Techniques for Saikosaponin B1 Characterization in Research

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental to isolating and quantifying saikosaponin B1 from complex mixtures such as herbal extracts and biological samples. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination and quantification of this compound. Various studies have established robust HPLC methods for its analysis in different contexts.

A common approach involves using a C18 column for separation. For instance, one method employed a ZORBAX SB-C18 column (250 mm × 4.6 mm, 5.0 μm) with a gradient elution of acetonitrile (B52724) and 0.01% phosphoric acid at a flow rate of 1 mL/min, with detection at 210 nm. ingentaconnect.com This method demonstrated good linearity for this compound in the range of 6.0-60.0 μg/mL, with an average recovery of 95.3%. ingentaconnect.com Another study utilized an ODS-C18 column with an isocratic elution of acetonitrile and 1% formic acid in water (37.5:62.5) at a flow rate of 1.0 ml/min and a detection wavelength of 250 nm. capes.gov.br This method showed a linear calibration curve for this compound between 4.9 and 98.0 µg/ml, with an average recovery of 98.3%. capes.gov.br

The choice of detector is also crucial. While UV detectors are common, an evaporative light scattering detector (ELSD) has also been successfully used in conjunction with a YMC Pack Pro C18 column and a gradient elution of acetonitrile and water. koreascience.kr Furthermore, HPLC methods have been developed for the simultaneous determination of this compound alongside other saikosaponins and compounds in complex formulations. ingentaconnect.com For example, a method was established to determine saikosaponin a, this compound, saikosaponin c, saikosaponin d, and baicalin (B1667713) in Chaihuang granules. ingentaconnect.com

It's noteworthy that processing methods, such as baking with vinegar, can alter the chemical profile of Radix Bupleuri, leading to an increase in the content of this compound and its isomer, saikosaponin B2. researchgate.net This highlights the importance of reliable HPLC methods for quality control of both crude and processed herbal materials. researchgate.net

Table 1: Exemplary HPLC Methods for this compound Analysis

Column Mobile Phase Flow Rate Detection Linearity Range (µg/mL) Reference
ZORBAX SB-C18 Acetonitrile/0.01% Phosphoric Acid (gradient) 1 mL/min 210 nm 6.0-60.0 ingentaconnect.com
ODS-C18 Acetonitrile/1% Formic Acid (37.5:62.5) 1.0 mL/min 250 nm 4.9-98.0 capes.gov.br
Hypersil C18 Methanol/Water (75:25) 1.0 mL/min Not Specified Not Specified researchgate.net
YMC Pack Pro C18 Acetonitrile/Water (gradient) 1.1 mL/min ELSD Not Specified koreascience.kr

Ultra-High Performance Liquid Chromatography coupled with Orbitrap High-Resolution Mass Spectrometry (UHPLC-Orbitrap/HRMS)

For more complex analyses and comprehensive metabolite profiling, Ultra-High Performance Liquid Chromatography coupled with Orbitrap High-Resolution Mass Spectrometry (UHPLC-Orbitrap/HRMS) has emerged as a powerful tool. This technique offers superior chromatographic resolution and high mass accuracy, enabling the detection and identification of a wide array of compounds, including this compound, in intricate matrices.

In studies of traditional Chinese medicine formulations, UHPLC-Orbitrap/HRMS has been instrumental in identifying numerous chemical constituents. For instance, in an analysis of Bupleurum chinense, fifty compounds, including this compound, were detected using a UHPLC-Q-TOF-MS technique, a similar high-resolution mass spectrometry approach. frontiersin.org This methodology is crucial for understanding the complex chemical composition of herbal medicines. frontiersin.org

The coupling of UHPLC with a Q Exactive Orbitrap-MS has been used to study the pharmacokinetic behavior of multiple components from herbal pairs, such as Radix Bupleuri and Radix Paeoniae Alba. frontiersin.org This advanced system, utilizing a UPLC HSS T3 column, allows for the simultaneous determination of plasma concentrations of numerous compounds, providing a detailed view of their metabolic fate. frontiersin.org Furthermore, UHPLC-Orbitrap/HRMS has been employed to compare the chemical profiles of raw and processed herbs, revealing significant changes in the composition of saikosaponins. nih.gov This technique, combined with multivariate statistical analysis, helps to identify characteristic chemical markers resulting from processing. nih.gov

Spectrometric Elucidation of this compound

Spectrometric methods are indispensable for the structural elucidation and confirmation of this compound, as well as for profiling its metabolites in biological systems. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for these purposes.

Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used for the structural characterization and quantification of this compound and its metabolites. By analyzing the fragmentation patterns of the parent molecule, researchers can identify the compound and its derivatives in complex biological samples.

In metabolite profiling studies, LC-MS/MS methods are developed for the simultaneous determination of this compound and other related saikosaponins. magtechjournal.com These methods often utilize a Kinetex C18 column and gradient elution with acetonitrile and aqueous formic acid. magtechjournal.com Quantification is typically achieved using multiple reaction monitoring (MRM) in negative electrospray ionization mode. magtechjournal.com

The fragmentation behavior of saikosaponins under MS/MS provides characteristic ions that aid in their identification. For instance, the loss of sugar moieties (glucose and fucose) from the parent ion is a key diagnostic feature. mdpi.com The ion at m/z 453.3 is a characteristic sapogenin ion for type I saikosaponins, which includes this compound. mdpi.com The fragmentation pathway of furanose, a component of the sugar chain, results in a specific loss of 76 Da, which is a useful marker for identifying saikosaponins containing this sugar. frontiersin.org

MS/MS has also been crucial in identifying degradation products of saikosaponins. For example, saikosaponin A can degrade into this compound under acidic conditions. mdpi.com High-resolution electrospray ionization mass spectrometry (HRESI-MS) can determine the molecular formula of these products with high accuracy. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound and Related Compounds

Compound Molecular Formula Precursor Ion [M+Na]+ Key Fragment Ions (m/z) Reference
This compound C42H68O13 803.4559 Not Specified mdpi.com
Saikosaponin A Not Specified Not Specified [M – Glc − H]− (617.4), [M – Glc – Fuc − H]− (471.4), [M – Glc – Fuc − H2O − H]− (453.3) mdpi.com
Hydroxy-saikosaponin A C42H70O14 821.4546 Not Specified mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

The structures of saikosaponins isolated from plant sources are routinely confirmed by comparing their NMR spectral data with published literature values. thieme-connect.com For instance, the ¹³C-NMR spectrum of a degradation product of saikosaponin A was compared with that of this compound, revealing key differences, such as a significant upfield shift of the C16 signal, which allowed for its identification as saikosaponin B2. mdpi.com This highlights the power of NMR in distinguishing between closely related isomers. mdpi.com

In the structural analysis of novel saikosaponins, comprehensive spectroscopic analysis, including ¹H-NMR and ¹³C-NMR, is essential. researchgate.net These data, in combination with high-resolution mass spectrometry, allow for the unambiguous assignment of the chemical structure. The chemical shifts and coupling constants observed in the NMR spectra provide crucial information about the connectivity of atoms and the relative orientation of substituents.

Table 3: Selected ¹³C-NMR Chemical Shifts (δppm) for this compound and a Related Compound in C5D5N

Carbon This compound Peak 3 (identified as Saikosaponin B2) Reference
C16 74.0 65.4 mdpi.com

Molecular and Cellular Mechanisms of Saikosaponin B1 Action

Modulation of Signal Transduction Pathways by Saikosaponin B1

This compound exerts its therapeutic potential by influencing a variety of intracellular signaling cascades that are pivotal in cellular processes such as inflammation, proliferation, and apoptosis. Its ability to interact with and modulate these pathways underscores its significance as a bioactive compound.

Anti-Inflammatory Signaling Mechanisms of this compound

The anti-inflammatory properties of this compound are a cornerstone of its pharmacological profile. These effects are mediated through the sophisticated regulation of several key signaling pathways that govern the inflammatory response. By targeting these pathways, this compound can effectively control the production of inflammatory mediators and the activation of immune cells.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. mdpi.com this compound has been shown to potently inhibit this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. mdpi.comoncotarget.com

Research has demonstrated that saikosaponins can suppress the activation of the NF-κB pathway. tandfonline.comnih.gov Specifically, Saikosaponin A, an epimer of this compound, has been found to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in various cell types. oncotarget.comdeakin.edu.au This inhibitory action on NF-κB is a key mechanism underlying the anti-inflammatory effects of saikosaponins. nih.govsemanticscholar.org For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Saikosaponin A was shown to suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65. nih.gov Similarly, in a model of inflammatory bone loss, Saikosaponin D, another related compound, inhibited RANKL-induced IκBα degradation and p65 phosphorylation and nuclear translocation in bone marrow macrophages. semanticscholar.org

Table 1: Effect of Saikosaponins on NF-κB Signaling Pathway Components

CompoundCell Line/ModelStimulusEffect on IκBαEffect on p65 Nuclear Translocation
Saikosaponin AA549 cellsInfluenza A VirusDecreased degradation oncotarget.comdeakin.edu.auAttenuated oncotarget.comdeakin.edu.au
Saikosaponin ARAW 264.7 cellsLPSSuppressed phosphorylation nih.govPrevented nih.gov
Saikosaponin DBone Marrow MacrophagesRANKLInhibited degradation semanticscholar.orgDecreased semanticscholar.org
Saikosaponin DATDC5 ChondrocytesIL-1βDecreased phosphorylation nih.govReduced nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in transducing extracellular signals to cellular responses, including inflammation. oncotarget.comspandidos-publications.com Saikosaponins have been shown to modulate the activation of these pathways. oncotarget.comtandfonline.com

Studies have indicated that Saikosaponin A can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli. oncotarget.com This suppression of MAPK pathways contributes to its anti-inflammatory activity. nih.gov For example, in LPS-stimulated RAW 264.7 cells, Saikosaponin A downregulated the phosphorylation of all three key components of the MAPK family. nih.gov In contrast, a study on Saikosaponin D in IL-1β-stimulated chondrocytes showed that while it inhibited the NF-κB pathway, it did not significantly reduce the phosphorylation levels of ERK, JNK, and p38, suggesting some specificity in its action depending on the cell type and stimulus. nih.gov Other research has shown that Saikosaponin D can inhibit the phosphorylation of p38, JNK, and ERK in other cell types and conditions. mdpi.comspandidos-publications.com The activation of p38 and ERK, but not JNK, has been linked to the transcription of inflammatory genes like PTGS2 (encoding COX-2) and BMP2 in some cellular contexts. nih.gov

A major outcome of the activation of NF-κB and MAPK signaling pathways is the production of pro-inflammatory cytokines. This compound and its related compounds have been consistently shown to inhibit the expression and secretion of these key inflammatory mediators.

Research demonstrates that Saikosaponin A markedly inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov This inhibitory effect has also been observed for Saikosaponin D, which reduces the levels of TNF-α and IL-6. mdpi.comnih.gov In a model of acute lung injury, this compound, along with its epimers, significantly decreased the levels of IL-6, TNF-α, and IL-1β in both serum and lung tissues. semanticscholar.org Furthermore, saikosaponins have been found to inhibit the expression of IL-8. tandfonline.com This broad-spectrum inhibition of pro-inflammatory cytokines is a central aspect of the anti-inflammatory action of this compound. tandfonline.commdpi.com

Table 2: Inhibitory Effects of Saikosaponins on Pro-Inflammatory Cytokine Production

SaikosaponinModel SystemInhibited Cytokines
Saikosaponin ALPS-stimulated RAW 264.7 cellsTNF-α, IL-1β, IL-6 nih.gov
Saikosaponin AInfluenza A Virus-infected miceTNF-α, IL-6, IFN-γ oncotarget.com
This compoundLPS-induced acute lung injury in miceIL-6, TNF-α, IL-1β semanticscholar.org
Saikosaponin DDSS-induced ulcerative colitis in miceTNF-α, IL-6, IL-1β nih.gov
Saikosaponin DVentilator-induced lung injury in ratsMIP-2, IL-6, TNF-α nih.govmdpi.com

In addition to suppressing pro-inflammatory mediators, saikosaponins also promote the resolution of inflammation by upregulating the expression of anti-inflammatory cytokines. These cytokines play a crucial role in dampening the inflammatory response and promoting tissue repair.

Studies have shown that Saikosaponin A can increase the expression of transforming growth factor-beta 1 (TGF-β1) and interleukin-10 (IL-10). tandfonline.commdpi.com Saikosaponin D has also been reported to elevate the levels of the anti-inflammatory mediators TGF-β1 and IL-10 in a rat model of ventilator-induced lung injury. nih.govmdpi.com In a mouse model of ulcerative colitis, Saikosaponin D significantly increased the mRNA levels of IL-10. nih.gov This dual action of inhibiting pro-inflammatory cytokines while simultaneously boosting anti-inflammatory ones highlights the comprehensive immunomodulatory effects of saikosaponins.

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that produce potent inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. The expression of these enzymes is tightly regulated and is often upregulated during inflammation.

Saikosaponins have been found to effectively suppress the expression of both iNOS and COX-2. tandfonline.com In LPS-stimulated RAW 264.7 cells, Saikosaponin A was shown to reduce the mRNA and protein expression of iNOS and COX-2 in a dose-dependent manner. nih.gov Similarly, Saikosaponin D has been demonstrated to inhibit the production of iNOS and COX-2 in the same cell line. mdpi.comnih.gov This inhibition is a direct consequence of the suppression of upstream signaling pathways like NF-κB and MAPK, which control the transcription of the iNOS and COX-2 genes. nih.govfrontiersin.org

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound has demonstrated the ability to mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS). In a study utilizing a zebrafish model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, both this compound and Saikosaponin D were observed to decrease the expression of ROS. researchgate.netresearchgate.net The fluorescence intensity, indicative of ROS levels, was significantly higher in the DSS-treated group compared to the control group, and this increase was attenuated by treatment with this compound. researchgate.net This suggests a protective role of this compound against oxidative damage in inflammatory conditions. The overproduction of ROS is a key contributor to tissue injury in various inflammatory diseases, and the ability of compounds to suppress ROS production is a critical aspect of their anti-inflammatory effects. spandidos-publications.com

Activation of Nrf2/HO-1 Pathway

Research indicates that this compound exerts its protective effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. In a study on DSS-induced colitis in zebrafish, it was concluded that both this compound and Saikosaponin D play a protective role by up-regulating the NRF2/HO-1 pathway. researchgate.netresearchgate.net The Nrf2/HO-1 signaling pathway is a crucial cellular defense mechanism against oxidative stress. frontiersin.org Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes, which helps to mitigate cellular damage. frontiersin.orgdovepress.com The activation of the Nrf2/HO-1 axis is known to suppress the production of pro-inflammatory cytokines and inhibit ROS. frontiersin.org

Inhibition of Ferroptosis

This compound has been shown to inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. In a study on DSS-induced colitis in zebrafish, both this compound and Saikosaponin D were found to significantly inhibit ferroptosis. researchgate.net The protective mechanism was attributed to the upregulation of the NRF2/HO-1 pathway. researchgate.netresearchgate.net Ferroptosis is implicated in the pathogenesis of various diseases, and its inhibition presents a potential therapeutic strategy.

Modulation of TLR4 Signaling Pathway

This compound has been found to modulate the Toll-like receptor 4 (TLR4) signaling pathway. In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, this compound, along with other saikosaponins, was shown to affect the expression of TLR4. researchgate.net The TLR4 signaling pathway is a key component of the innate immune system and plays a crucial role in initiating inflammatory responses. nih.gov Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) pathway, and the production of pro-inflammatory cytokines. researchgate.netresearchgate.net By modulating the TLR4 pathway, this compound can influence the inflammatory response.

Immunomodulatory Signaling Mechanisms of this compound

This compound exhibits significant immunomodulatory effects, influencing the activation and function of immune cells and demonstrating immunosuppressive properties through various signaling mechanisms.

Regulation of Immune Cell Activation and Function

This compound has been shown to regulate the function of immune cells. For instance, this compound, along with Saikosaponin B2 and D, was found to stimulate the biosynthesis of prostaglandin (B15479496) E2 in rat peritoneal macrophages. nih.gov In a receptor-binding inhibition test, this compound demonstrated a strong ability to inhibit the binding of [3H]dexamethasone to glucocorticoid receptors, suggesting a potential interaction with this key immunomodulatory pathway. karger.com Furthermore, studies on Xiaoyaosan, a traditional Chinese medicine formula containing this compound, have indicated its role in restoring the Th17/Treg balance in the colon of rats under chronic stress, suggesting an influence on T-cell differentiation and function. acs.org

Mechanisms of Immunosuppression

This compound is classified as an immunosuppressive agent, acting through various mechanisms to suppress immune function. nih.gov One of the key mechanisms is its interaction with the glucocorticoid receptor. A study demonstrated that this compound potently inhibited the binding of dexamethasone (B1670325) to glucocorticoid receptors, with a high inhibition rate. karger.com Glucocorticoids are well-known for their potent anti-inflammatory and immunosuppressive effects. By potentially acting as an agonist on the glucocorticoid receptor, this compound can mimic these effects. karger.com This interaction can lead to the suppression of pro-inflammatory cytokine production, such as IL-2. karger.com Additionally, the modulation of the STAT3 signaling pathway by this compound, which leads to the degradation of Gli1 and apoptosis of activated hepatic stellate cells, points towards a mechanism that can temper immune-driven fibrotic processes. researchgate.net

Modulation of Th1/Th2 and Th17/Treg Immune Responses.

Antiviral Signaling Mechanisms of this compound

Saikosaponins have demonstrated antiviral properties against a range of viruses. researchgate.netnih.gov The mechanisms underlying these effects often involve interference with the initial stages of the viral life cycle. researchgate.netnih.govtandfonline.comcybermedlife.eu

A primary antiviral mechanism of saikosaponins is the disruption of early viral replication steps, including virus attachment to the host cell and its subsequent entry. nih.govtandfonline.com Research on various human coronaviruses has shown that saikosaponins can inhibit the infection by interfering with these initial processes. researchgate.netnih.gov

A study evaluating several saikosaponins against human coronavirus 229E (HCoV-229E) found that Saikosaponin B2 was particularly potent, significantly inhibiting viral infection by hampering viral attachment and penetration. researchgate.netcybermedlife.eu Other related compounds, such as Saikosaponin C, have been found to possess activity in inhibiting the replication of Hepatitis B Virus (HBV) DNA. researchgate.netebi.ac.uk In a study that isolated and evaluated nine saikosaponins, including this compound, for activity against HBV DNA replication, the related Saikosaponin D exhibited the most significant bioactivity. researchgate.net

Table 1: Antiviral Activity of Various Saikosaponins

Compound Virus Mechanism/Effect Reference(s)
Saikosaponin A Human Coronavirus 229E Inhibits viral replication, focusing on absorption and penetration. tandfonline.com
Saikosaponin B2 Human Coronavirus 229E Potent antiviral activity; inhibits viral attachment and penetration. researchgate.netcybermedlife.eu
Saikosaponin C Hepatitis B Virus (HBV) Inhibits HBV DNA replication. researchgate.netebi.ac.uk

| Saikosaponin D | Hepatitis B Virus (HBV) | Significant inhibition of HBV DNA replication. | researchgate.net |

One of the potential mechanisms by which antiviral agents can halt viral replication is through the direct inhibition of viral DNA polymerase, an enzyme critical for synthesizing the viral genome. nih.gov This mode of action effectively stops the propagation of the virus. However, while this is a recognized antiviral strategy, direct experimental evidence specifically demonstrating the inhibition of viral DNA polymerase by this compound is not available in the reviewed scientific literature.

The entry of many viruses into host cells is mediated by the interaction of viral surface proteins with specific host cell receptors. unhas.ac.id For SARS-CoV-2, the angiotensin-converting enzyme 2 (ACE2) is the primary receptor. explorationpub.commdpi.comfrontiersin.org Blocking this interaction is a key strategy for preventing viral infection. explorationpub.com

In-silico molecular docking studies have been conducted to evaluate the potential of various saikosaponins to interfere with this process. One such study reported that Saikosaponin A has a high binding affinity for human ACE2. nih.gov Another computational screening of 23 different saikosaponins suggested that most, with the exception of B2, C, and I, could favorably bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein. nih.gov Another related compound, Saikosaponin B2, has been shown to effectively inhibit viral attachment and penetration by interfering with the activity of the viral spike protein. unhas.ac.id These findings suggest that saikosaponins as a class may act as viral entry inhibitors, although specific in-vitro or in-vivo data for this compound's interaction with ACE2 is limited.

After a virus successfully enters a host cell and replicates its genome, it must translate its genetic material into viral proteins, which then assemble into new virions. nih.govnih.gov This process relies heavily on hijacking the host cell's protein synthesis machinery. nih.gov Interfering with viral protein synthesis or the subsequent assembly of viral components is another established antiviral mechanism. nih.gov

Studies on the related compound Saikosaponin A have shown that it can inhibit the replication of the influenza A virus. oncotarget.com This effect is linked to the suppression of host cell signaling pathways, such as NF-κB, which the virus appropriates to facilitate the translation of its own RNA and subsequent replication. oncotarget.com By modulating these host pathways, Saikosaponin A indirectly suppresses the production of new viral components. oncotarget.com Direct experimental evidence detailing the specific effects of this compound on viral protein synthesis and virion assembly is not prominently featured in the available research.

Suppression of Viral Protein Synthesis and Assembly.

Anticancer Signaling Mechanisms of this compound

This compound has demonstrated significant potential as an anticancer agent through its ability to modulate key signaling pathways that govern cell proliferation, survival, and apoptosis.

This compound has been shown to inhibit the proliferation of various cancer cells. In medulloblastoma, a common childhood brain tumor, this compound significantly inhibits the proliferation of the DAOY cell line, which exhibits GLI transcriptional activity. medchemexpress.com The inhibitory concentration 50 (IC50) for this effect was observed to be in the nanomolar to micromolar range. medchemexpress.com Similarly, Saikosaponin B2, a closely related compound, has been found to inhibit the proliferation of MCF-7 breast cancer cells in a dose-dependent manner. spandidos-publications.com This inhibition is associated with the reduced expression of c-myc and cyclin D1, key regulators of cell proliferation that are downstream targets of the STAT3 signaling pathway. spandidos-publications.com

A crucial aspect of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. In melanoma cells, this compound has been shown to sensitize cells to etoposide-induced apoptosis. nih.gov This is accompanied by an increase in γ-H2AX expression, a marker of DNA damage, suggesting that this compound enhances the cytotoxic effects of chemotherapy by promoting apoptotic pathways. nih.gov Furthermore, studies on the related compound Saikosaponin D (SSd) in liver cancer cells have demonstrated a significant, dose-dependent increase in apoptosis. nih.gov This is associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers, including medulloblastoma. researchgate.net this compound has been identified as a potent inhibitor of the Hh pathway, acting by directly targeting the transmembrane protein Smoothened (SMO). medchemexpress.comresearchgate.netmedchemexpress.com In Shh Light II cells, a fibroblast cell line responsive to Hh signaling, this compound inhibits GLI-luciferase activity with an IC50 of 241.8 nM. medchemexpress.comresearchgate.net It also suppresses the Hh signaling activity induced by a smoothened agonist (SAG) or by the overexpression of SMO. researchgate.net This inhibition of the Hh pathway by this compound has been shown to be effective in reducing tumor growth in medulloblastoma allograft mice. researchgate.netabmole.com

Recent research has uncovered a novel mechanism by which this compound exerts its effects, involving the disruption of the interaction between Signal Transducer and Activator of Transcription 3 (STAT3) and Glioma-associated oncogene homolog 1 (Gli1). researchgate.net this compound has been found to directly bind to STAT3. researchgate.netresearcher.life This binding competitively blocks the interaction between STAT3 and Gli1, a key transcription factor in the Hedgehog signaling pathway. researchgate.net The disruption of this interaction promotes the degradation of Gli1 protein through the suppressor of fused homolog (SUFU) and the ubiquitin-proteasome system. researchgate.net This leads to a decrease in the transcriptional activity of Gli1. researchgate.net

The degradation of Gli1, initiated by this compound, has a direct impact on the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. The loss of Gli1 function leads to a decreased expression of the anti-apoptotic protein Bcl-2. researchgate.net This reduction in Bcl-2 levels promotes the apoptosis of activated hepatic stellate cells, a key event in the attenuation of liver fibrosis. researchgate.net The decrease in Bcl-2 can activate the mitochondrial apoptotic pathway. researchgate.net This mechanism highlights a crucial link between the STAT3/Gli1 axis and the regulation of apoptosis via Bcl-2 family proteins, a process effectively modulated by this compound.

Interactive Data Tables

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeEffectKey Molecular TargetsReference
DAOYMedulloblastomaInhibition of proliferationGLI medchemexpress.com
Shh Light IIFibroblast (Hh-responsive)Inhibition of GLI-luciferase activitySMO medchemexpress.comresearchgate.net
B16F10MelanomaSensitization to etoposide-induced apoptosis- nih.gov
HSC-T6, LX-2Hepatic Stellate CellsInduction of apoptosisSTAT3, Gli1, Bcl-2 researchgate.net
Induction of Cell Cycle Arrest (e.g., G2/M phase)

While research on this compound's direct effects on cell cycle arrest is still emerging, studies on related saikosaponins, such as Saikosaponin D (SSD), provide significant insights. SSD has been shown to induce G2/M phase arrest in chemoresistant ovarian cancer cells. mdpi.comnih.gov This arrest is mediated by the inhibition of the Cdk1/Cyclin B1 complex. nih.gov Specifically, SSD, particularly in combination with cisplatin (B142131), was found to decrease the protein levels of Cdk1 and Cyclin B1 and increase the phosphorylation of Tyr15-Cdk1, an inactive form of the kinase. nih.gov DNA damage typically activates checkpoint kinases like Chk1, which in turn phosphorylates and inhibits Cdc25c, preventing the activation of the Cdk1/Cyclin B1 complex and leading to a G2/M halt. nih.gov SSD has been observed to enhance the phosphorylation of Chk1 and Cdc25c, contributing to this cell cycle arrest. mdpi.com In lung cancer cells, SSD alone has been shown to arrest the cell cycle at both the G1 and G2 phases. acs.org

Cell LineCompoundEffectKey Mediators
Chemoresistant Ovarian Cancer CellsSaikosaponin DG2/M ArrestInhibition of Cdk1/Cyclin B1, ↑ Phospho-Chk1, ↑ Phospho-Cdc25c
A549 (Lung Cancer)Saikosaponin DG1 and G2 Arrest-
Promotion of Mitochondrial Fragmentation

Mitochondrial dynamics, the balance between fission and fusion, are critical for cellular health, and disruptions can lead to apoptosis. This compound has been implicated in triggering the intrinsic or mitochondrial pathway of apoptosis. This process is often associated with mitochondrial fragmentation. researchgate.net Research on the closely related Saikosaponin D (SSD) reveals that it can induce mitochondrial fragmentation in chemoresistant ovarian cancer cells. mdpi.comnih.gov This effect is linked to an increase in intracellular calcium ([Ca2+]c), which leads to the loss of mitochondrial membrane potential (MMP) and the upregulation of mitochondrial fission proteins like Dynamin-related protein 1 (Drp1) and optic atrophy 1 (Opa1). mdpi.comnih.gov Drp1 is a key GTPase that translocates to the mitochondria to mediate fission. researchgate.net Its activity is regulated by phosphorylation, with phosphorylation at Ser616 promoting activation. researchgate.net SSD has been shown to facilitate Drp1-mediated mitochondrial fragmentation. nih.gov

CompoundCellular EffectMolecular Mechanism
This compoundInduces intrinsic apoptosis pathwayTriggers mitochondrial pathway
Saikosaponin DPromotes mitochondrial fragmentation↑ [Ca2+]c, ↓ MMP, ↑ Drp1, ↑ Opa1
Modulation of Matrix Metallopeptidase (MMP-2, MMP-9) Expression

Matrix metallopeptidases (MMPs), particularly MMP-2 and MMP-9, are crucial enzymes involved in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis. spandidos-publications.com An ethanol (B145695) extract of Bupleurum falcatum, which contains various saikosaponins including this compound, has been shown to significantly inhibit the expression and activation of both MMP-2 and MMP-9 in the context of spinal cord injury. researchgate.net Furthermore, other saikosaponins like Saikosaponin A (SSA) and Saikosaponin D (SSD) have been demonstrated to downregulate the expression of MMP-2 and MMP-9 in various cancer cell lines, thereby inhibiting their invasive potential. spandidos-publications.commdpi.com Specifically, Saikosaponin SSB-2 has been shown to reduce the expression levels of MMP-2 and MMP-9 in MCF-7 breast cancer cells. spandidos-publications.com

Compound/ExtractCell/Tissue ContextEffect on MMPs
Bupleurum falcatum ExtractSpinal Cord Injury↓ MMP-2 and MMP-9 expression and activation
Saikosaponin A (SSA)TNBC Cells (SUM-149, MDA-MB-231)↓ MMP-2 and MMP-9 expression
Saikosaponin D (SSD)Anaplastic Thyroid Cancer Cells↓ MMP-2 and MMP-9 expression
Saikosaponin SSB-2MCF-7 (Breast Cancer)↓ MMP-2 and MMP-9 expression
PI3K/AKT Signaling Pathway Modulation

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth. Aberrant activation of this pathway is common in many cancers. Saikosaponin A (SSA), another major saikosaponin, has been shown to inhibit the PI3K/Akt signaling pathway in triple-negative breast cancer (TNBC) cells. frontiersin.orgnih.gov This inhibition is associated with increased production of reactive oxygen species (ROS) and the induction of cellular senescence. frontiersin.org Treatment with SSA leads to a decrease in the phosphorylation of both PI3K and Akt. frontiersin.orgnih.gov In other contexts, Saikosaponin D (SSD) has been found to downregulate the PI3K/AKT/mTOR signaling pathway, which is implicated in its therapeutic effects in conditions like osteoarthritis and in reducing M2 macrophage polarization in the tumor microenvironment. nih.gov

CompoundCell/ConditionEffect on PI3K/AKT PathwayDownstream Consequences
Saikosaponin A (SSA)Triple-Negative Breast CancerInhibition (↓ p-PI3K, ↓ p-Akt)↑ ROS, Cellular Senescence, Cell Cycle Arrest
Saikosaponin D (SSD)Osteoarthritis, Pancreatic CancerInhibition (↓ PI3K/AKT/mTOR)Anti-inflammatory, Reduced M2 Macrophage Polarization
Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. nih.gov While direct evidence for this compound is limited, other saikosaponins have been shown to modulate this pathway. Saikosaponin D (SSD) has been found to inhibit the Wnt/β-catenin signaling pathway by decreasing the expression of β-catenin and its downstream target genes, such as c-Myc and Cyclin D1, in triple-negative breast cancer cells. spandidos-publications.com Another related compound, Saikosaponin-A (SA), has been shown to promote the osteogenic differentiation of bone marrow stromal cells by activating the Wnt/β-catenin pathway. nih.gov This suggests that the effect of saikosaponins on this pathway can be context-dependent.

CompoundCell TypeEffect on Wnt/β-Catenin Pathway
Saikosaponin D (SSD)Triple-Negative Breast Cancer CellsInhibition (↓ β-catenin, ↓ c-Myc, ↓ Cyclin D1)
Saikosaponin-A (SA)Bone Marrow Stromal CellsActivation

Hepatoprotective Signaling Mechanisms of this compound

This compound is recognized for its hepatoprotective effects, particularly its ability to attenuate liver fibrosis.

The activation of hepatic stellate cells (HSCs) is a key event in the development of liver fibrosis. researchgate.net Following liver injury, quiescent HSCs transform into activated, myofibroblast-like cells that produce excessive extracellular matrix proteins. researchgate.net this compound has been shown to exhibit antifibrotic activity by directly inhibiting the activation of HSCs. researchgate.netresearcher.liferesearchgate.net Mechanistically, this compound binds directly to the signal transducer and activator of transcription 3 (STAT3) protein. researcher.liferesearchgate.net This binding competitively disrupts the interaction between STAT3 and glioma-associated oncogene-1 (Gli1), a component of the Hedgehog signaling pathway. researcher.life The disruption of the STAT3-Gli1 interaction promotes the degradation of Gli1 through the ubiquitin-proteasome system, leading to decreased expression of the anti-apoptotic protein Bcl2. researcher.life This, in turn, promotes the apoptosis of activated HSCs, thereby attenuating liver fibrosis. researcher.life

CompoundTarget CellMolecular InteractionSignaling Consequence
This compoundHepatic Stellate Cells (HSCs)Binds to STAT3Disrupts STAT3-Gli1 interaction, promotes Gli1 degradation, ↓ Bcl2 expression, induces apoptosis
Attenuation of Liver Fibrosis Pathways

This compound demonstrates significant anti-fibrotic activity by targeting the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) during liver fibrosis. The mechanism of action involves the direct interaction of this compound with key signaling molecules that regulate HSC activation and survival.

One of the primary pathways attenuated by this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. researchgate.net Research has shown that this compound can directly bind to the coiled-coil domain of STAT3, specifically at the S319 residue. researchgate.net This binding event inhibits the transcriptional activity of STAT3. researchgate.net

Furthermore, this compound disrupts the interaction between STAT3 and glioma-associated oncogene-1 (Gli1), a key component of the Hedgehog signaling pathway. researchgate.net This disruption promotes the degradation of Gli1 through the suppressor of fused homolog (SUFU) and the ubiquitin-proteasome system. researchgate.net The resulting loss of Gli1 function leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, which in turn promotes the apoptosis (programmed cell death) of activated HSCs. researcher.life The elimination of activated HSCs is a critical step in the resolution of liver fibrosis. researchgate.net Studies have confirmed that the anti-fibrotic effects of this compound are abolished when STAT3 is absent, highlighting the central role of STAT3 in this process. researchgate.net

Modulation of Specific Signaling Pathways in Liver Injury

In the context of broader liver injury, this compound modulates several critical signaling pathways that are involved in inflammation and cellular stress responses. While much of the detailed research has focused on its close structural relative, Saikosaponin D (SSd), the findings provide valuable insights into the probable mechanisms of this compound.

Studies on related saikosaponins have shown potent inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a master regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.com By suppressing these inflammatory mediators, this compound can help to mitigate the inflammatory response that drives liver damage. mdpi.com

Additionally, saikosaponins have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 and ERK1/2 pathways. mdpi.com These pathways are involved in cellular responses to stress, and their modulation can influence cell survival and apoptosis. The inhibition of these pathways can contribute to the protective effects of saikosaponins against liver injury. mdpi.com

Metabolic Regulation Mechanisms of this compound

This compound and its related compounds play a significant role in regulating various aspects of metabolism, particularly lipid metabolism. These effects are mediated through the modulation of key signaling pathways and transcription factors that control metabolic homeostasis.

Regulation of Lipid Metabolism Pathways

Saikosaponins have been shown to influence lipid metabolism by affecting both the synthesis and breakdown of fatty acids. spandidos-publications.com They can modulate the expression of genes involved in lipogenesis, leading to a reduction in the accumulation of lipids in the liver. spandidos-publications.com This is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD). Research on related saikosaponins has demonstrated a reduction in the expression of lipogenic genes such as fatty acid synthase (FAS). mdpi.com

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

A key mechanism underlying the metabolic regulatory effects of saikosaponins is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.comnih.gov AMPK acts as a cellular energy sensor; its activation signals a low energy state and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes like fatty acid synthesis. frontiersin.org Saikosaponins have been shown to enhance the phosphorylation of AMPK, which is a key step in its activation. mdpi.com Activated AMPK then phosphorylates its downstream targets, including acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. mdpi.com Phosphorylation of ACC inhibits its activity, leading to decreased production of malonyl-CoA and a subsequent reduction in fatty acid synthesis and promotion of fatty acid oxidation. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (e.g., PPAR-α)

Saikosaponins, particularly the related compound Saikosaponin D, have been identified as potent activators of peroxisome proliferator-activated receptor-α (PPAR-α). nih.govresearchgate.net PPAR-α is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation. researchgate.net By activating PPAR-α, this compound can enhance the breakdown of fatty acids in the liver, thereby reducing lipid accumulation. researchgate.net The activation of PPAR-α by saikosaponins has been shown to be a key mechanism in their ability to ameliorate metabolic-associated fatty liver disease. nih.govresearchgate.net

Inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

Sterol regulatory element-binding protein-1c (SREBP-1c) is a major transcription factor that controls the expression of genes involved in lipogenesis, including fatty acid synthase (FAS). mdpi.com Saikosaponins have been shown to inhibit the activity and expression of SREBP-1c. mdpi.commdpi.com This inhibition can occur through multiple mechanisms, including the AMPK-mediated phosphorylation and inhibition of SREBP-1c expression. nih.gov Furthermore, the activation of PPAR-α by saikosaponins can induce the expression of insulin-inducible genes (INSIGs), which in turn inhibit the maturation and nuclear translocation of SREBP-1c, further suppressing its lipogenic activity. nih.govresearchgate.netmdpi.com

Data Tables

Table 1: Summary of

Mechanism Pathway/Target Effect of this compound Outcome
Attenuation of Liver Fibrosis STAT3Direct binding and inhibition of transcriptional activity. researchgate.netInhibition of hepatic stellate cell (HSC) activation.
STAT3/Gli1 InteractionDisruption of the interaction. researchgate.netPromotion of Gli1 degradation and apoptosis of activated HSCs. researcher.life
Modulation of Liver Injury Pathways NF-κBInhibition of signaling pathway. nih.govmdpi.comReduction of pro-inflammatory cytokine production. mdpi.com
MAPK (p38, ERK1/2)Inhibition of phosphorylation. mdpi.comModulation of cellular stress responses. mdpi.com
Metabolic Regulation Lipid MetabolismRegulation of lipogenic gene expression. spandidos-publications.comReduction of lipid accumulation in the liver. spandidos-publications.com
AMPK SignalingActivation through phosphorylation. mdpi.comIncreased fatty acid oxidation and decreased fatty acid synthesis. nih.gov
PPAR-αActivation of the receptor. nih.govresearchgate.netEnhanced fatty acid breakdown. researchgate.net
SREBP-1cInhibition of expression and activity. mdpi.commdpi.comSuppression of lipogenesis. nih.gov
Promotion of Fatty Acid Oxidation

Saikosaponins have been shown to influence lipid metabolism by promoting the oxidation of fatty acids. Saponins (B1172615) can activate the AMP-activated protein kinase (AMPK) signaling pathway. researchgate.netmdpi.com AMPK activation leads to the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. mdpi.commdpi.com This reduces the production of malonyl-CoA, which in turn enhances the activity of carnitine palmitoyltransferase-1 (CPT-1), facilitating the transport of fatty acids into the mitochondria for β-oxidation. mdpi.comxiahepublishing.comnih.gov

Studies on various saikosaponins, including saikosaponin A (SSa) and saikosaponin D (SSD), have demonstrated their ability to enhance the phosphorylation of AMPK and ACC. mdpi.com For instance, in 3T3-L1 adipocytes, SSa and SSD increased the phosphorylation of both AMPK and its substrate, ACC. mdpi.com Furthermore, saikosaponins can upregulate the expression of genes involved in lipid catabolism, such as those regulated by peroxisome proliferator-activated receptor-alpha (PPAR-α), which further accelerates the oxidative breakdown of lipids. researchgate.net Specifically, SSD has been identified as a potent PPARα agonist, promoting fatty acid oxidation in both hepatocytes and adipocytes. researchgate.netspandidos-publications.com This activation of PPARα leads to increased expression of its target genes like CPT-1α and acyl-CoA oxidase 1 (ACOX1), key enzymes in fatty acid oxidation. researchgate.netspandidos-publications.com

Inhibition of Lipid Synthesis

In addition to promoting fatty acid oxidation, saikosaponins actively inhibit the synthesis of lipids. This is primarily achieved through the modulation of key transcription factors and enzymes involved in lipogenesis. The activation of AMPK by saponins plays a dual role, as it not only promotes fatty acid oxidation but also inhibits pathways that consume energy, such as fatty acid synthesis. mdpi.com

A crucial target in this process is the sterol regulatory element-binding protein-1c (SREBP-1c), a major transcription factor that governs the expression of lipogenic genes. mdpi.comfrontiersin.org Saikosaponins, including SSa and SSD, have been shown to suppress the expression of SREBP-1c. mdpi.comfrontiersin.org This downregulation of SREBP-1c leads to a decreased expression of its target genes, namely fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). mdpi.comfrontiersin.orgnih.gov For example, in 3T3-L1 preadipocytes, SSa and SSD were found to reduce the expression of SREBP-1c, which in turn repressed the expression of lipogenic genes like FAS. mdpi.comfrontiersin.org

Furthermore, SSD has been shown to inhibit SREBP-1c maturation by upregulating the expression of insulin-inducible genes 1 and 2 (INSIG1/2). researchgate.netspandidos-publications.com The INSIG proteins anchor the SREBP precursor to the endoplasmic reticulum, preventing its activation and subsequent promotion of fatty acid synthesis. mdpi.com This coordinated regulation, involving both the promotion of fatty acid oxidation and the inhibition of lipid synthesis, highlights the comprehensive role of saikosaponins in maintaining lipid homeostasis. researchgate.net

Influence on Gut Microbiota and Gut-Liver Axis Interactions

Saikosaponins can modulate the composition of the gut microbiota, which in turn influences the gut-liver axis and lipid metabolism. researchgate.netmdpi.com The gut microbiota is known to participate in the biotransformation of natural products, and some microbes can hydrolyze saikosaponins. frontiersin.org For instance, Eubacterium sp. A-44 can hydrolyze this compound into its metabolites. frontiersin.org

Studies have shown that treatment with saikosaponin A (SSa) can alleviate gut dysbiosis. researchgate.net In one study, SSa treatment increased the relative abundance of beneficial bacteria like Lactobacillus and Prevotella. nih.gov Changes in the gut microbiota composition can affect the host's metabolic processes. For example, SSa was found to reduce the abundance of bile salt hydrolase (BSH)-producing bacteria, such as Lactobacillus, Bifidobacterium, and Turicibacter. researchgate.net This leads to an increase in tauro-conjugated bile acids, which can inhibit the intestinal farnesoid X receptor (FXR). researchgate.net The inhibition of intestinal FXR signaling can, in turn, improve liver lipid metabolism.

The interaction between saikosaponins, gut microbiota, and their metabolites like short-chain fatty acids (SCFAs) and bile acids plays a crucial role in regulating lipid metabolism through the gut-liver axis. researchgate.netmdpi.com Dysbiosis of the gut microbiota is associated with metabolic diseases, and by restoring a healthier microbial balance, saikosaponins can contribute to the amelioration of conditions like non-alcoholic fatty liver disease (NAFLD). frontiersin.org

Modulation of Glucose Metabolism in Cellular Contexts

Saikosaponins have been observed to modulate glucose metabolism at the cellular level. One of the key mechanisms involved is the regulation of glucose transporter proteins. frontiersin.org In insulin-responsive tissues like muscle and adipose tissue, the glucose transporter isoform 4 (GLUT4) plays a major role in clearing glucose from the bloodstream. nih.gov Under basal conditions, GLUT4 is sequestered in intracellular vesicles. nih.gov Upon insulin (B600854) stimulation, these vesicles translocate to the plasma membrane, facilitating glucose uptake. nih.gov

Compounds like baicalin (B1667713) have been shown to promote glucose disposal in adipocytes by increasing AMPK phosphorylation, which subsequently enhances AS160 phosphorylation, leading to increased GLUT4 translocation to the plasma membrane. mdpi.com Similarly, activation of AMPK by agonists like metformin (B114582) can promote GLUT4 translocation to the plasma membrane. wjgnet.com Although direct studies on this compound's effect on GLUT4 translocation are limited, related saikosaponins have been shown to affect glucose metabolism. For instance, Saikosaponin A has been reported to reduce blood glucose levels. spandidos-publications.com This suggests a potential role for saikosaponins in influencing glucose uptake mechanisms, possibly through pathways involving AMPK activation and subsequent GLUT4 translocation. frontiersin.orgmdpi.com

Other Mechanistic Pathways and Molecular Targets

Inhibition of Na+, K(+)-ATPase Activity

Saikosaponins have been identified as inhibitors of Na+, K+-ATPase, an enzyme crucial for maintaining cellular ion gradients. nih.gov The inhibition of Na+, K+-ATPase can lead to various cellular effects. nih.gov For example, it can cause membrane depolarization and an increase in intracellular sodium concentration. nih.gov This disruption of the sodium gradient can affect the transport of various molecules, including neurotransmitters. nih.gov Several steroid-like compounds found in traditional Chinese medicines, which share a structural similarity with cardiac glycosides, are thought to exert their therapeutic effects by inhibiting Na+, K+-ATPase. researchgate.net While the direct inhibitory action of this compound on this enzyme requires more specific investigation, the general class of saikosaponins has been associated with this activity. nih.govthegoodscentscompany.commdpi.com

Modulation of Drug Transporters (e.g., Pgp, MRP1, MRP2, OCT2)

Saikosaponins, including this compound's close structural relatives, have been shown to modulate the activity of various drug transporters, which can have significant implications for drug efficacy and disposition. These transporters include P-glycoprotein (Pgp), Multidrug Resistance-Associated Protein 1 (MRP1), Multidrug Resistance-Associated Protein 2 (MRP2), and Organic Cation Transporter 2 (OCT2). nih.govebi.ac.ukresearchgate.net

Saikosaponin b2 (SSb2), a secondary saponin (B1150181) formed from the processing of primary saikosaponins, has demonstrated complex, environment-dependent effects on these transporters. nih.govresearchgate.net For instance, SSb2 was found to inhibit the activity of Pgp, MRP1, and MRP2 in cells that overexpress these transporters. nih.gov Specifically, in Pgp-overexpressing HEK293 cells, SSb2 significantly increased the accumulation of the Pgp substrate rhodamine B, indicating Pgp inhibition. nih.gov Similarly, it inhibited MRP1 and MRP2 activity in their respective overexpressing cell lines. nih.gov This inhibition of efflux transporters can be a mechanism to reverse multidrug resistance in cancer cells. spandidos-publications.commdpi.com

Conversely, in normal cells, SSb2 showed different effects. It enhanced Mrp1 activity in HEK293 cells and increased Mrp2 function in BRL3A cells by upregulating Mrp2 gene expression. nih.gov Furthermore, SSb2 increased OCT2 activity in OCT2-overexpressing HEK293 cells by increasing both OCT2 protein and mRNA expression. nih.gov Studies on other saikosaponins, like saikosaponin A, C, and D, also revealed differential effects on these transporters, with all of them inhibiting Pgp activity in overexpressing cells and increasing the uptake of an OCT2 substrate. ebi.ac.ukresearchgate.net

Calcium Signaling Modulation

This compound, a triterpenoid (B12794562) saponin, modulates intracellular calcium (Ca²⁺) signaling through specific and distinct mechanisms compared to other related saikosaponins. Its actions are not broadly disruptive to calcium homeostasis but are instead targeted to specific receptor systems. Research indicates that unlike its parent compounds, saikosaponin a and saikosaponin d, this compound does not appear to significantly inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, a key regulator of intracellular calcium stores. uni.lunih.govacs.org

One of the primary documented mechanisms by which this compound influences calcium signaling is through its activity as an agonist of the serotonin (B10506) 5-HT₂C receptor. caymanchem.com In a calcium mobilization assay using HEK293 cells that express the human 5-HT₂C receptor, this compound demonstrated agonistic effects, stimulating an increase in intracellular calcium. caymanchem.com This suggests a pathway where receptor activation by this compound leads to downstream signaling cascades that result in the release of calcium from intracellular stores.

This compound Activity on 5-HT₂C Receptor
Cell Line HEK293 (expressing human 5-HT₂C receptor)
Activity Agonist
Effect Calcium Mobilization
EC₅₀ 147.41 µM caymanchem.com

In contrast to its activity at the 5-HT₂C receptor, studies comparing the effects of various saikosaponins on the SERCA pump have highlighted a key difference in the action of this compound. Molecular docking studies and in vitro toxicity assays have shown that saikosaponins a and d possess a high affinity for SERCA, leading to its inhibition and subsequent disruption of calcium homeostasis. uni.lunih.govacs.orgselleckchem.com This inhibition is linked to the induction of endoplasmic reticulum stress and autophagic cell death. selleckchem.commdpi.comspandidos-publications.com However, this compound, a hydrolysate of saikosaponins a and d, did not exhibit the same toxic responses on cardiomyocytes and hepatocytes, suggesting a lack of significant SERCA inhibition. uni.lunih.gov

Comparative Effect of Saikosaponins on SERCA
Compound Reported Effect on SERCA
Saikosaponin a High-affinity binding and inhibition. uni.lunih.gov
Saikosaponin d High-affinity binding and direct inhibition. uni.lunih.govselleckchem.com
This compound No significant cell injury observed, suggesting a lack of potent SERCA inhibition. uni.lunih.gov

Furthermore, research into the broader family of saikosaponins has identified them as potential modulators of transient receptor potential ankyrin 1 (TRPA1), a non-selective cation channel involved in calcium influx. researchgate.net Saikosaponins have been shown to inhibit calcium flux stimulated by polygodial in HEK293 cells expressing human TRPA1, indicating they can act as TRPA1 antagonists. researchgate.net While these studies group saikosaponins together, the specific contribution and potency of this compound as a TRPA1 antagonist require further elucidation.

Biosynthesis and Metabolic Pathways of Saikosaponin B1

Biosynthetic Routes in Bupleurum Species

The production of saikosaponin B1 in plants, primarily those of the Bupleurum genus, is a complex process rooted in the broader pathway of triterpenoid (B12794562) saponin (B1150181) biosynthesis. These natural compounds are synthesized through a series of intricate biochemical reactions starting from basic precursors.

Saikosaponins are oleanane-type triterpenoid saponins (B1172615), meaning their carbon skeleton is composed of thirty carbon atoms arranged in five rings. frontiersin.org The journey to creating these complex molecules begins with two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. frontiersin.orgnih.gov Both pathways generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnih.gov

The MVA pathway starts with acetyl-CoA. frontiersin.orgmdpi.com Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then combines with another acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com A key rate-limiting enzyme, HMG-CoA reductase (HMGR), catalyzes the reduction of HMG-CoA to mevalonic acid, an irreversible and crucial regulatory step in the pathway. frontiersin.orgmdpi.com Subsequent reactions lead to the formation of IPP. frontiersin.org

IPP and DMAPP are then assembled into larger molecules. nih.gov Two IPP molecules and one DMAPP molecule condense to form farnesyl pyrophosphate (FPP). nih.gov Two FPP molecules are then joined in a "tail-to-tail" configuration by the enzyme squalene (B77637) synthase (SS) to create squalene. frontiersin.orgnih.gov Squalene is then oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). frontiersin.orgnih.gov

This compound, 2,3-oxidosqualene, is a critical branching point. mdpi.com It serves as the common precursor for both phytosterols (B1254722) (via cycloartenol (B190886) synthase) and triterpenoids. mdpi.comnih.gov For saikosaponin synthesis, the enzyme β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene into β-amyrin, which is the foundational skeleton for the various saikosaponin monomers. frontiersin.orgnih.govresearchgate.net

The conversion of the basic β-amyrin skeleton into the diverse array of saikosaponins, including this compound, involves a series of modifications primarily catalyzed by two families of enzymes: cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.netnih.gov These enzymes are responsible for oxidation, hydroxylation, and glycosylation reactions that create the final structures. mdpi.comnih.gov

The formation of this compound is closely related to that of other saikosaponins, such as saikosaponin A. In some contexts, saikosaponin A can be transformed into this compound. nih.gov The structural difference between this compound and b2 is a 16β-hydroxyl group. nih.gov The creation of these specific structures is dependent on the precise action of specific CYP450 and UGT enzymes. nih.gov

Genetic studies in Bupleurum species have identified numerous genes encoding the key enzymes in this pathway. researchgate.net Genes for HMGR, SS, SE, and β-AS have been cloned and characterized. researchgate.netfrontiersin.org The expression levels of these genes, particularly β-AS, often show a positive correlation with the content of saikosaponins in the plant. nih.govresearchgate.net

Recent integrated metabolome and transcriptome analyses have begun to pinpoint specific genes potentially involved in the final steps of this compound biosynthesis. A study on three Bupleurum species found a high correlation between the expression of specific CYP450 genes (Bc087391 and Bc036879) and UGT genes with the accumulation of this compound, saikosaponin C, saikosaponin D, and 6''-acetyl-saikosaponin A. nih.govresearchgate.netresearcher.life The localization of these two P450 enzymes in the endoplasmic reticulum further suggests their involvement in saikosaponin biosynthesis. nih.govresearchgate.netresearcher.life The regulation of these genes is complex, involving various transcription factors like WRKY, MYB, and bHLH, which modulate the plant's metabolic output in response to developmental and environmental cues. nih.gov

Triterpenoid Saponin Biosynthesis Pathway.

Factors Influencing this compound Production in Plants

The biosynthesis of saikosaponins is not static; it is influenced by a variety of internal and external factors. Environmental conditions such as light, temperature, and water availability can affect the production of these secondary metabolites. researchgate.netnih.gov Internally, plant hormones play a significant role in regulating the biosynthetic pathways. mdpi.com

Brassinolides (BRs), a class of polyhydroxy phytosteroid hormones, have been shown to modulate the synthesis and accumulation of secondary metabolites in various plants. frontiersin.orgnih.gov In Bupleurum chinense, the application of BRs has a notable effect on the saikosaponin biosynthesis pathway. nih.gov

Research has demonstrated that 2,3-oxidosqualene is a shared substrate for both BRs and saikosaponin production. nih.gov Studies investigating the effect of different concentrations of BRs on B. chinense found that a specific concentration (0.2 mg/L) significantly promoted the expression of key genes involved in triterpene saponin synthesis. frontiersin.orgnih.gov This upregulation leads to an increased accumulation of saikosaponins. Following treatment with a 0.2 mg/L BRs solution, the levels of 11 saikosaponin metabolites, including this compound, showed a significant increase. frontiersin.orgresearchgate.net

The application of a 0.2 mg/L BRs solution was found to markedly enhance the expression of genes such as HMGR, DXR, IPPI, FPS, SE, β-AS, and several P450 and UGT genes. nih.gov This transcriptional activation directly boosts the production of saikosaponins A and D, with their content increasing by 72.64% and 80.75%, respectively. researchgate.net

Table 1: Effect of Brassinolide (BRs) Concentration on Saikosaponin Biosynthesis Gene Expression in B. chinense Taproots. nih.gov
GeneFunction in PathwayEffect of 0.2 mg/L BRs Solution
AACTInitial step in MVA pathwaySignificantly boosts expression
HMGRRate-limiting enzyme in MVA pathwayMarkedly enhances expression
DXREnzyme in MEP pathwayMarkedly enhances expression
IPPIIsomerization of IPP to DMAPPMarkedly enhances expression
FPSFormation of Farnesyl Pyrophosphate (FPP)Markedly enhances expression
SSSqualene synthesis from FPPSignificantly boosts expression
SESqualene epoxidationMarkedly enhances expression
β-ASCyclization to β-amyrinSignificantly boosts expression
P450sOxidation/Hydroxylation of β-amyrin skeletonMarkedly enhances expression
UGTsGlycosylation of saikosaponin aglyconesSignificantly boosts expression

Biotransformation of this compound

Once produced, this compound can be further metabolized or transformed, a process known as biotransformation. This is particularly relevant in the context of oral administration, where intestinal microflora play a crucial role. nih.gov

Studies using conventional, germ-free, and gnotobiote rats have elucidated the metabolic fate of this compound. nih.govnii.ac.jp When administered orally to germ-free rats, this compound is poorly absorbed, and no metabolites are detected in the plasma or feces. nih.gov However, in conventional rats or gnotobiote rats infected with specific intestinal bacteria like Eubacterium sp. A-44, this compound is hydrolyzed into its metabolites. nih.govnih.gov

The primary biotransformation pathway involves the hydrolysis of the sugar moieties attached to the saponin aglycone. Eubacterium sp. A-44 possesses glycosidases that can cleave these sugar chains. jst.go.jp this compound is first hydrolyzed to prosaikogenin A, which is then further hydrolyzed to saikogenin A. nih.gov These metabolites are then detected in the plasma, indicating that the biotransformation by intestinal bacteria is essential for the absorption and systemic exposure to the active components. nih.gov

Table 2: Biotransformation of this compound by Intestinal Microbiota. nih.gov
Initial CompoundMetabolizing AgentMetabolite 1Metabolite 2
This compoundEubacterium sp. A-44Prosaikogenin ASaikogenin A

Structure Activity Relationship Sar Studies of Saikosaponin B1 and Its Analogs

Correlation of Specific Structural Moieties with Biological Activities

The aglycone, or the non-sugar part of the saponin (B1150181), forms the foundational structure that dictates the fundamental biological properties of saikosaponins. For saikosaponin B1, the aglycone is a type II, or heterocyclic diene, saikosaponin. mdpi.com The transformation of type I saikosaponins, such as saikosaponin a, which possess a 13,28-epoxy bridge, into type II saikosaponins like this compound, which features a heteroannular diene structure, is a key structural modification. researchgate.net This change in the aglycone is significant as it has been shown to influence the compound's biological activities. For instance, while saikosaponins a and d are noted for their anti-inflammatory properties, saikosaponin b, which includes B1, is recognized for its hepatoprotective effects. researchgate.net

Some studies suggest that the ether linkage between C-13 and C-28 in the aglycone is a requirement for certain biological activities, such as anti-cell adhesive and hemolytic actions. glycoscience.ru Conversely, other research indicates that saikosaponins with a heteroannular 11,13(18)-diene system, characteristic of this compound's aglycone, are less cytotoxic and possess NF-κB inhibitory activity. thieme-connect.com The presence of this diene system is a defining feature of the "b" type saikosaponins. thieme-connect.com

The sugar chains attached to the aglycone at the C3 position play a vital role in modulating the biological activity of saikosaponins. frontiersin.org The number, type, and linkage of these sugar units can significantly impact the compound's potency and selectivity. ebi.ac.ukscispace.com For this compound, the sugar moiety is a β-D-glucopyranosyl-(1→3)-β-D-fucopyranoside.

Specific functional groups on the saikosaponin molecule, particularly hydroxyl (OH) groups and the conjugated double diene system, are critical determinants of biological activity. The hydroxyl group at the C16 position is of particular importance. This compound possesses a 16β-hydroxyl group, which distinguishes it from saikosaponin B2, its epimer with a 16α-hydroxyl group. mdpi.compreprints.org The orientation of this hydroxyl group has been shown to be important for certain activities, although in some cases, such as the inhibition of osteoclastogenesis, the configuration at C16 does not appear to affect activity. ebi.ac.ukscispace.com

The C23-OH group is another important structural feature for the inhibitory activity of saikosaponins on Na+, K+-ATPase. nih.gov The conjugated double diene system at C11 and C13 in the aglycone of this compound is also considered crucial for its Na+, K+-ATPase inhibitory effect. nih.gov This heteroannular diene system is a key characteristic of the "b" type saikosaponins and is associated with reduced cytotoxicity and NF-κB inhibition. thieme-connect.com

Influence of Sugar Chain Substitutions and Linkages on Activity.

Comparative Analysis of this compound Potency with Other Saikosaponins

The potency of this compound often varies when compared to other members of the saikosaponin family, highlighting the subtle yet significant impact of structural differences on biological activity.

In studies of Na+, K+-ATPase inhibition, this compound demonstrated the highest potency among the tested saikosaponins, with the order of inhibitory effect being b1 > d > b2 > b4 > a > b3 > e > c. nih.gov This underscores the importance of the specific structural features of this compound for this particular activity.

Conversely, in the context of inhibiting the Hedgehog (Hh) signaling pathway, a key target in certain cancers like medulloblastoma, saikosaponin D (SSD) was found to be more potent than this compound (SSB1). nih.gov The IC50 values for inhibiting GLI-luciferase activity were 168.7 nM for SSD and 241.8 nM for SSB1. nih.gov In vivo studies on medulloblastoma allografts also showed that SSD had a higher tumor growth inhibition ratio (approximately 70%) compared to SSB1 (approximately 50%). nih.gov

When evaluating anti-coronaviral efficacy, saikosaponins A, B2, C, and D have been reported to interfere with the early stages of viral replication. nih.gov Saikosaponin B2, in particular, has shown potent activity against human coronavirus 229E by inhibiting viral attachment and penetration. researchgate.net

The following table provides a comparative overview of the potency of this compound against other saikosaponins in different biological assays.

Saikosaponin Biological Activity Potency/Activity Comparison
This compoundNa+, K+-ATPase InhibitionMost potent among tested saikosaponins (b1 > d > b2 > b4 > a > b3 > e > c) nih.gov
This compoundHedgehog Signaling InhibitionLess potent than Saikosaponin D (IC50: 241.8 nM vs 168.7 nM for SSD) nih.gov
This compoundInhibition of ACTH-induced lipolysisActive in inhibiting ACTH-induced lipolysis glycoscience.ru
Saikosaponin B2Anti-coronaviral ActivityPotent inhibitor of human coronavirus 229E researchgate.net
Saikosaponin DHedgehog Signaling InhibitionMore potent than this compound nih.gov
Saikosaponin a, dAnti-inflammatory ActivityNotable for anti-inflammatory properties researchgate.net

Research Methodologies and Experimental Models in Saikosaponin B1 Studies

In Vitro Cellular and Biochemical Assay Systems

In vitro studies form the foundation of saikosaponin B1 research, providing a controlled environment to dissect its cellular and biochemical effects.

Cell Line Models for Proliferation and Viability Assays (e.g., MCF-7)

A diverse range of human cancer cell lines is utilized to evaluate the anti-proliferative and cytotoxic effects of this compound. The human breast cancer cell line MCF-7 is a prominent model in these studies. mdpi.com Research has shown that related saikosaponins can inhibit the proliferation and viability of MCF-7 cells. nih.gov Other cell lines employed in saikosaponin research include the human gastric cancer cell lines SGC-7901, MGC-803, and HGC-27, as well as the cisplatin-resistant SGC-7901/DDP line. acs.org Additionally, liver cancer cell lines like HepG2 and SMMC-7721, and the human neuroblastoma cell line SH-SY5Y have been used to assess the effects of saikosaponins. frontiersin.orgnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to quantify cell viability, where the reduction of MTT to formazan (B1609692) by metabolically active cells serves as an indicator of cell proliferation. acs.orgfrontiersin.org

Table 1: Cell Line Models Used in Saikosaponin Research

Cell LineCancer TypeAssay TypeReference
MCF-7Breast CancerProliferation, Viability mdpi.com
SGC-7901Gastric CancerProliferation, Viability acs.org
MGC-803Gastric CancerProliferation acs.org
HGC-27Gastric CancerProliferation acs.org
SGC-7901/DDPGastric Cancer (Cisplatin-Resistant)Proliferation, Viability acs.org
HepG2Liver CancerProliferation frontiersin.org
SMMC-7721Liver CancerProliferation frontiersin.org
SH-SY5YNeuroblastomaViability nih.gov

Cell Migration and Invasion Assays (e.g., Wound Healing, Colony Formation)

To investigate the impact of this compound on cancer cell motility and invasiveness, researchers employ wound healing and colony formation assays. The wound-healing assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. researchgate.net This technique has been used to demonstrate that related saikosaponins can inhibit the migration of MCF-7 and 4T-1 breast cancer cells. researchgate.net Colony formation assays assess the ability of single cells to proliferate and form colonies, providing insight into the long-term proliferative capacity of cancer cells. acs.orgspandidos-publications.com Studies have shown that saikosaponins can suppress the colony-forming ability of MCF-7 and gastric cancer cells. acs.orgspandidos-publications.com Transwell invasion assays are also utilized to measure the invasive potential of cancer cells through a basement membrane matrix. researchgate.net

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Western Blotting)

The induction of apoptosis, or programmed cell death, is a key mechanism of many anti-cancer agents. Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptotic cells. frontiersin.orgresearchgate.net This is often achieved by staining cells with fluorescent dyes like propidium (B1200493) iodide (PI) and Annexin V-FITC. frontiersin.orgfrontiersin.org Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicative of late apoptosis or necrosis. frontiersin.org Western blotting is another essential technique used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as Bax, Bcl-2, caspases, and cyclins. acs.orgfrontiersin.org For instance, an increased Bax/Bcl-2 ratio is a hallmark of apoptosis. nih.gov

Gene Expression and Protein Level Analysis (e.g., qRT-PCR, Western Blotting, Immunofluorescence)

To understand the molecular pathways affected by this compound, researchers analyze changes in gene and protein expression. Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of specific genes. researchgate.netnih.gov This technique allows for the quantification of gene expression changes in response to this compound treatment. Western blotting is widely used to determine the protein levels of specific targets. acs.orgresearchgate.net This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting them with specific antibodies. Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization and expression of proteins within cells. researchgate.netnih.gov

Table 2: Common Molecular Analysis Techniques in this compound Research

TechniquePurposeKey Molecules AnalyzedReference
qRT-PCRGene Expression AnalysisSTAT3, C/EBPβ, COX-2 nih.gov
Western BlottingProtein Level AnalysisBax, Bcl-2, Caspases, Cyclins, STAT3, Gli1 acs.orgfrontiersin.orgresearchgate.net
ImmunofluorescenceProtein Localization and ExpressionBax, E-cadherin, ZO-1 researchgate.netfrontiersin.org

Luciferase Reporter Gene Assays for Pathway Activity

Luciferase reporter gene assays are a valuable tool for studying the activity of specific signaling pathways. In this assay, the promoter of a gene of interest is cloned upstream of a luciferase reporter gene. nih.gov When the signaling pathway is activated, it leads to the transcription of the luciferase gene and the production of the luciferase enzyme, which can be quantified by measuring light emission upon the addition of its substrate. nih.gov This method has been instrumental in demonstrating that this compound can inhibit the Hedgehog signaling pathway by reducing GLI-luciferase activity. researchgate.netmedchemexpress.com These assays have also been used to investigate the effects of saikosaponins on other pathways, such as the NF-κB and Wnt/β-catenin signaling pathways. nih.gov

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Pull-down Assays)

To identify the direct molecular targets of this compound, protein-ligand interaction studies are conducted. Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding affinity and kinetics between a ligand and a protein immobilized on a sensor chip. researchgate.net This method has been used to demonstrate the direct interaction between this compound and STAT3. researchgate.net Pull-down assays are another method used to identify protein-ligand interactions. In this technique, a "bait" molecule, such as biotin-labeled this compound (Bio-Ssb1), is used to "pull down" its binding partners from a cell lysate. researchgate.net The captured proteins can then be identified by Western blotting or mass spectrometry. researchgate.net These studies have been crucial in identifying STAT3 as a direct binding target of this compound. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein at the molecular level. These in-silico methods are crucial for elucidating potential mechanisms of action and guiding further experimental research.

In the context of this compound, molecular docking studies have been employed to investigate its interaction with various protein targets. For instance, a study exploring the potential of saikosaponins as adjuvant treatments for COVID-19 performed molecular docking of 23 different saikosaponins, including this compound, with the human interleukin-6 receptor (IL-6R) alpha chain. nih.gov The docking score for this compound with IL-6R was reported to be -6.136 kcal/mol, indicating a favorable binding affinity. nih.gov This suggests a potential mechanism for the observed immunomodulatory effects of this compound. The binding interaction analysis revealed that this compound, along with other saikosaponins, showed similar interaction patterns within the binding pocket of the receptor. nih.govresearchgate.net

Further computational analysis through molecular dynamics (MDS) simulations can provide insights into the stability and dynamic behavior of the ligand-protein complex over time. researchgate.net While specific MDS results for this compound are not detailed in the provided search results, the general methodology involves simulating the movement of atoms in the complex within a simulated physiological environment. researchgate.net This allows for the evaluation of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex and the flexibility of individual amino acid residues, respectively. researchgate.net

Interactive Data Table: Molecular Docking of this compound

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPotential Implication
Interleukin-6 Receptor alpha chain1N26-6.136 nih.govNot specified for B1, but similar interaction to Saikosaponin_U, K, and O nih.govresearchgate.netImmunomodulatory effects nih.gov

In Vivo Animal Models for Mechanistic Investigations

Murine Models of Tumor Growth (e.g., Medulloblastoma Allografts)

Murine models of tumor growth are essential for evaluating the in vivo efficacy and elucidating the mechanisms of action of potential anticancer compounds like this compound. Medulloblastoma, a common childhood brain tumor, is often associated with the aberrant activation of the Hedgehog (Hh) signaling pathway. researchgate.net

In a study utilizing a medulloblastoma (MB) allograft mouse model, this compound demonstrated significant inhibition of tumor growth. researchgate.netmedchemexpress.com The model was established by subcutaneously allografting primary MB tumor tissues into mice. medchemexpress.com The study revealed that this compound targets the transmembrane protein Smoothened (SMO), a key component of the Hh signaling pathway. researchgate.netmedchemexpress.com By inhibiting SMO, this compound effectively suppresses the downstream signaling cascade, leading to a reduction in the expression of Gli1 mRNA, a downstream target of the pathway, in the tumor tissues. researchgate.netmedchemexpress.com This research identifies the Hh signaling pathway as a critical target for the anti-tumor activity of this compound in medulloblastoma. researchgate.netnih.govx-mol.com

Interactive Data Table: this compound in Murine Medulloblastoma Allograft Model

Animal ModelKey FindingsMechanism of ActionReference
Medulloblastoma allograft miceSignificantly inhibited tumor growth. researchgate.netmedchemexpress.comInhibited the Hedgehog (Hh) signaling pathway by targeting Smoothened (SMO). researchgate.netmedchemexpress.com Reduced Gli1 mRNA in tumor tissues. medchemexpress.com researchgate.netmedchemexpress.com

Animal Models of Liver Fibrosis (e.g., CCl4-induced)

Animal models of liver fibrosis are widely used to study the pathogenesis of the disease and to evaluate the therapeutic potential of antifibrotic agents. Carbon tetrachloride (CCl4)-induced liver fibrosis is a classic and well-established model that mimics many features of human liver fibrosis.

This compound has been investigated for its effects in CCl4-induced liver fibrosis models in mice. medchemexpress.com Studies have shown that this compound can attenuate the histopathological characteristics of fibrosis in the liver tissues of these mice. medchemexpress.com The mechanism of action appears to involve the inhibition of hepatic stellate cell (HSC) activation, a key event in liver fibrogenesis. This compound has been shown to reduce the expression of HSC activation biomarkers. medchemexpress.com

Interestingly, the antifibrotic effect of this compound appears to be dependent on the STAT3 signaling pathway. In STAT3 knockout mice with CCl4-induced liver fibrosis, the administration of this compound failed to produce a significant reduction in liver fibrosis, suggesting that STAT3 is a crucial mediator of its antifibrotic action. medchemexpress.com

Interactive Data Table: this compound in CCl4-Induced Liver Fibrosis Model

Animal ModelKey FindingsMechanism of ActionReference
CCl4-induced liver fibrotic miceAttenuated fibrosis histopathological characteristics. medchemexpress.com Reduced expression of HSC activation biomarkers. medchemexpress.comDependent on the STAT3 signaling pathway. medchemexpress.com medchemexpress.com

Colitis Models (e.g., DSS-induced in Zebrafish and Mice)

Animal models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS), are instrumental in studying the inflammatory processes of inflammatory bowel disease (IBD) and for testing the efficacy of anti-inflammatory compounds.

The effects of this compound have been investigated in a DSS-induced colitis model in zebrafish. researchgate.net In this model, this compound was shown to alleviate colitis, and this effect was linked to the regulation of the NRF2/HO-1 pathway and the inhibition of ferroptosis. nih.gov Furthermore, this compound was found to inhibit the production of inflammatory cytokines in the zebrafish model of colitis. researchgate.net Specifically, it reduced the mRNA expression levels of MMP9, IL-6, IL-8, IL-1β, and TNF-α in the tissues of DSS-treated zebrafish larvae. researchgate.net

While the provided search results focus on zebrafish, DSS-induced colitis models in mice are also commonly used and have been employed to study the effects of other saikosaponins, like saikosaponin A, demonstrating the utility of this model for investigating the anti-colitis effects of this class of compounds. nih.gov

Interactive Data Table: this compound in DSS-Induced Colitis Model

Animal ModelKey FindingsMechanism of ActionReference
DSS-induced colitis in zebrafishAlleviated colitis. researchgate.net Inhibited the production of inflammatory cytokines (MMP9, IL-6, IL-8, IL-1β, TNF-α). researchgate.netRegulated the NRF2/HO-1 pathway and inhibited ferroptosis. nih.gov researchgate.netnih.govresearchgate.net

Acute Lung Injury Models (e.g., LPS-induced in Mice)

Acute lung injury (ALI) is a severe inflammatory condition of the lungs, and animal models, particularly those induced by lipopolysaccharide (LPS), are crucial for understanding its pathophysiology and for developing new therapeutic strategies.

This compound has been evaluated in an LPS-induced ALI model in mice. nih.gov In this model, this compound demonstrated protective effects by significantly decreasing pulmonary edema and alleviating pulmonary pathological damage. medchemexpress.comnih.gov Mechanistically, this compound was found to reduce the levels of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β, in both the serum and lung tissues of the ALI mice. nih.gov Furthermore, it was shown to decrease the expression of proteins related to the NF-κB/TLR4 signaling pathway, a key inflammatory pathway implicated in the pathogenesis of ALI. nih.gov These findings indicate that this compound exerts its protective effects against LPS-induced ALI by inhibiting the inflammatory response. nih.gov

Interactive Data Table: this compound in LPS-Induced Acute Lung Injury Model

Animal ModelKey FindingsMechanism of ActionReference
LPS-induced acute lung injury in miceDecreased pulmonary edema and alleviated pathological damage. medchemexpress.comnih.gov Reduced levels of IL-6, TNF-α, and IL-1β in serum and lung tissues. nih.govDecreased the expression of NF-κB/TLR4-related proteins. nih.gov medchemexpress.comnih.gov

Viral Infection Models (e.g., Influenza A Virus in Mice)

Research into the antiviral properties of saikosaponins has utilized mouse models of influenza A virus (IAV) infection to assess their efficacy in mitigating viral replication and associated lung pathology. While comprehensive studies on this compound as an isolated compound are not extensively documented, its presence in antiviral herbal formulations and the study of its isomers provide significant insights.

A study on the Chaiqin Qingning Capsule, a traditional medicine formulation containing this compound, demonstrated an inhibitory effect on influenza virus infection both in vitro and in vivo semanticscholar.org. In mouse models infected with the influenza A/PR/8/34(H1N1) strain, the formulation showed protective effects semanticscholar.org.

Extensive research has been conducted on Saikosaponin A (SSa) in IAV-infected mouse models. In C57BL/6 mice infected with a lethal dose of the H1N1 PR8 influenza strain, SSa treatment attenuated viral replication, reduced pro-inflammatory cytokine production, and limited lung histopathology nih.govresearchgate.net. The mechanism of action for SSa involves the downregulation of the NF-κB signaling pathway and inhibition of caspase-3-dependent viral ribonucleoprotein nuclear export nih.govresearchgate.net. Furthermore, SSa was shown to selectively modulate the recruitment of neutrophils and monocytes to the lungs during the early innate immune response nih.gov.

Studies on Saikosaponin B2, an isomer of this compound, have shown it to possess the highest antiviral activity against human coronavirus (HCoV-229E) among several tested saikosaponins, significantly inhibiting viral binding and penetration into host cells mdpi.com.

Table 1: Research Findings in Viral Infection Models

CompoundModelKey FindingsMechanisms of ActionReference
This compound (in Chaiqin Qingning Capsule)Influenza A/PR/8/34(H1N1) infected BALB/c miceExhibited protective effects against influenza virus infection.Inhibition of p-NF-κB expression. semanticscholar.org
Saikosaponin A (SSa)Influenza A H1N1 PR8-infected C57BL/6 miceAttenuated viral replication, aberrant pro-inflammatory cytokine production, and lung histopathology.Downregulation of NF-κB signaling; inhibition of caspase-3-dependent vRNP nuclear export; selective attenuation of lung neutrophil and monocyte recruitment. nih.govresearchgate.net
Saikosaponin B2Human coronavirus (HCoV-229E) infected MRC-5 cellsExhibited the highest antiviral activity among tested saikosaponins; significantly inhibited viral binding and penetration.Not specified in detail. mdpi.com

Lipid Metabolism Disorder Models (e.g., High-Fat Diet-Induced)

The investigation of saikosaponins in lipid metabolism disorders has primarily involved high-fat diet (HFD)-induced models in rodents, which mimic aspects of human metabolic dysfunction-associated steatotic liver disease (MASLD). Direct experimental research focusing exclusively on this compound in these models is scarce. However, studies on Saikosaponin D (SSd) and Saikosaponin A (SSa) offer valuable information on the class's potential.

Saikosaponin D has been studied in a mouse model of MASLD induced by a high-fat diet and glucose-fructose water. In this model, SSd improved lipid accumulation in both the liver and adipose tissues researchgate.net. Mechanistically, SSd acts as a potent activator of peroxisome proliferator-activated receptor α (PPARα). This activation promotes fatty acid oxidation and also induces insulin-inducible genes (INSIG1/2), which in turn inhibit the maturation of sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of fatty acid synthesis researchgate.netspandidos-publications.commdpi.com. This dual action on fatty acid degradation and synthesis highlights a coordinated regulatory mechanism researchgate.net.

Saikosaponin A has also been implicated in the regulation of lipid metabolism, with studies suggesting it can reduce fat deposition by decreasing flavin-containing monooxygenase (FMO) activity and subsequent trimethylamine (B31210) N-oxide (TMAO) production mdpi.com.

Table 2: Research Findings in Lipid Metabolism Disorder Models

CompoundModelKey FindingsMechanisms of ActionReference
Saikosaponin D (SSd)High-fat diet and glucose-fructose water (HFSW)-induced MAFLD mouse modelImproved lipid accumulation in liver and adipose tissues; reduced fatty acid biosynthesis and enhanced fatty acid degradation.Acts as a PPARα agonist; induces INSIG1/2 expression, which inhibits SREBP-1c maturation. researchgate.netspandidos-publications.commdpi.com
Saikosaponin A (SSa)High-energy diet-fed laying hensReduced cholesterol and lipid accumulation.Modulated gut microbiota, increased bile acid excretion. mdpi.com
This compoundSpecific studies on this compound in high-fat diet-induced lipid metabolism disorder models were not identified in the searched literature. It has been identified as a component in the herbal formula Daisaikoto, used in conditions related to lipid metabolism. researchgate.net researchgate.net

Models of Neurological Disorders (e.g., Depression-like behavior)

Animal models of depression, such as the chronic unpredictable mild stress (CUMS) and reserpine-induced models, are crucial for evaluating potential antidepressant compounds. While there is a mention of "Saikosaponin + this compound" being used in a CUMS experimental model of depression, detailed studies on the isolated compound are limited scispace.com. The majority of research in this area has been performed on Saikosaponin A and D.

In a reserpine-induced depression model in mice, Saikosaponin A treatment improved depressive-like behaviors, elevated levels of monoamine neurotransmitters, and suppressed inflammatory factors in the hippocampus plos.org. SSa was also found to restore gut microbiota balance, suggesting a mechanism involving the gut-brain axis plos.org. In other models, SSa has been shown to improve depression-like behavior by upregulating the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cyclic AMP response element-binding protein (p-CREB) nih.gov.

Saikosaponin D has also been shown to alleviate depressive-like behaviors in CUMS models by reducing neuroinflammation and modulating various signaling pathways nih.govresearchgate.net.

Table 3: Research Findings in Models of Neurological Disorders

CompoundModelKey FindingsMechanisms of ActionReference
This compoundChronic Unpredictable Mild Stress (CUMS) rat modelMentioned in a study related to depression models, but specific findings are not detailed.Not specified. scispace.com
Saikosaponin A (SSa)Reserpine-induced depression mouse modelAlleviated depressive-like behavior; elevated monoamine neurotransmitters; suppressed hippocampal inflammation.Modulation of gut microflora; suppression of TNFR1/NF-κB pathway. plos.org
Saikosaponin D (SSd)CUMS mouse modelAlleviated depression-like behavior.Promotion of NLRP3 ubiquitination and inhibition of inflammasome activation; reduction of neuroinflammation. nih.govresearchgate.net

Models of Diabetic Complications (e.g., Diabetic Nephropathy, Peripheral Neuropathy)

Research into the effects of saikosaponins on diabetic complications has utilized models such as streptozotocin (B1681764) (STZ)-induced diabetes in rodents, which leads to conditions like diabetic nephropathy (kidney disease) and peripheral neuropathy (nerve damage). There is currently a lack of direct experimental data for this compound in these specific models.

Studies on Saikosaponin D (SSd) have shown protective effects against diabetic nephropathy in STZ-induced diabetic rats. Treatment with SSd reduced blood glucose, decreased levels of renal function markers like creatinine (B1669602) and blood urea (B33335) nitrogen, and ameliorated histological damage in kidney tissues ijper.org. The mechanism appears to involve the reduction of pro-inflammatory mediators and oxidative stress ijper.org. In vitro studies also show SSd protects renal tubular epithelial cells from high-glucose-induced injury nih.gov. Furthermore, Saikosaponin B2 has been reported to attenuate kidney fibrosis by inhibiting the Hedgehog signaling pathway frontiersin.org.

For diabetic peripheral neuropathy, Saikosaponin D was found to alleviate mechanical and thermal hyperalgesia and improve nerve conduction velocity in STZ-induced diabetic rats nih.govaging-us.com. The proposed mechanism involves the regulation of the AQP1/RhoA/ROCK signaling pathway aging-us.com.

Table 4: Research Findings in Models of Diabetic Complications

CompoundModelKey FindingsMechanisms of ActionReference
Saikosaponin D (SSd)STZ-induced diabetic nephropathy in ratsReduced blood glucose and renal function markers (creatinine, BUN); ameliorated kidney histological damage.Diminished pro-inflammatory mediators and oxidative stress. ijper.org
Saikosaponin D (SSd)STZ-induced diabetic peripheral neuropathy in ratsAlleviated mechanical and thermal hyperalgesia; improved nerve conduction velocity.Regulation of the AQP1/RhoA/ROCK signaling pathway. nih.govaging-us.com
Saikosaponin B2Unilateral ureteral obstruction (UUO) model of renal fibrosisAttenuated kidney fibrosis.Inhibition of the Hedgehog pathway. frontiersin.org
This compoundSpecific studies on this compound in models of diabetic complications were not identified in the searched literature.

Autoimmune Disease Models (e.g., Thyroiditis)

Experimental models of autoimmune diseases are essential for understanding pathogenesis and testing novel therapies. For autoimmune thyroiditis, a mouse model of Hashimoto's thyroiditis (HT) is commonly used.

Direct research on this compound in this specific model is not available. However, studies on Saikosaponin D (SSd) have demonstrated significant therapeutic effects. In a mouse model of HT, SSd treatment reduced lymphocyte infiltration in the thyroid tissue and lowered serum levels of thyroid peroxidase antibodies nih.gov. The mechanism of SSd involves modulating T-cell imbalances (Th1/Th2 and Th17/Treg) and promoting the polarization of M2 (anti-inflammatory) macrophages nih.govnih.gov.

Although not a thyroiditis model, a study on an autoimmune premature ovarian insufficiency mouse model identified this compound as a component of the herbal formula Bu Shen Huo Xue Tang, which showed therapeutic effects by enhancing antioxidant capacity and activating the Nrf2/Keap1 signaling pathway sci-hub.se. This suggests a potential role for this compound in modulating autoimmune responses that warrants further direct investigation.

Table 5: Research Findings in Autoimmune Disease Models

CompoundModelKey FindingsMechanisms of ActionReference
Saikosaponin D (SSd)Hashimoto's thyroiditis (HT) mouse modelReduced lymphocyte infiltration in thyroid; lowered serum thyroid peroxidase antibody levels; reduced severity of HT.Regulated Th1/Th2 and Th17/Treg imbalances; promoted M2 macrophage polarization. nih.govnih.gov
This compound (in Bu Shen Huo Xue Tang)Autoimmune premature ovarian insufficiency mouse modelImproved ovarian function and reduced inflammation as part of a larger formula.Activation of the Nrf2/Keap1 signaling pathway; enhancement of antioxidant capacity. sci-hub.se

Osteoarthritis Models

Surgically induced models, such as the destabilization of the medial meniscus (DMM) in mice, are standard for studying the progression of osteoarthritis (OA) and for evaluating potential treatments.

Currently, there is a lack of specific, detailed research on the effects of isolated this compound in OA models. The bulk of the available research focuses on Saikosaponin D (SSd). In the DMM mouse model, SSd was found to delay the progression of OA frontiersin.org. Histological analysis showed that SSd protected against the degeneration of knee articular cartilage and reduced the number of osteoclasts in the subchondral bone frontiersin.org. In vitro experiments using chondrocytes suggest the mechanism involves the activation of the Nrf2/heme oxygenase-1 (HO-1)/ROS axis, which suppresses inflammatory mediators and protects against extracellular matrix degradation frontiersin.org. Another study reported that SSd reduces inflammatory responses in OA mice and chondrocytes by mediating autophagy nih.gov.

Table 6: Research Findings in Osteoarthritis Models

CompoundModelKey FindingsMechanisms of ActionReference
Saikosaponin D (SSd)Destabilization of the medial meniscus (DMM) mouse modelDelayed progression of OA; protected articular cartilage; reduced subchondral bone osteoclasts.Activation of the Nrf2/HO-1/ROS axis; suppression of inflammatory mediators; mediation of autophagy. nih.govfrontiersin.org
This compoundSpecific studies on this compound in osteoarthritis models were not identified in the searched literature.

Current Research Gaps and Future Perspectives on Saikosaponin B1 Research

Elucidation of Underexplored Molecular Mechanisms of Saikosaponin B1

The current understanding of this compound's molecular interactions, while growing, remains incomplete. Future research should prioritize a deeper exploration of its mechanisms of action.

One key area of investigation is its role in modulating signal transduction pathways. For instance, this compound has been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the transmembrane protein Smoothened (SMO). medchemexpress.comnih.gov This inhibition has been observed in medulloblastoma cells, where this compound reduced the activity of the glioma-associated oncogene homolog (GLI)-luciferase. medchemexpress.comnih.gov However, the precise binding interactions and the downstream consequences of this inhibition require further detailed study.

Additionally, recent findings have identified a direct interaction between this compound and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netresearcher.life This binding has been shown to block the interaction between STAT3 and Glioma-associated oncogene-1 (Gli1), promoting the degradation of Gli1 and inducing apoptosis in activated hepatic stellate cells. researchgate.netresearcher.life Further proteomic and molecular simulation studies are needed to fully map the binding sites and understand the broader implications of this interaction in different cellular contexts. researchgate.net

This compound also acts as an agonist for the serotonin (B10506) 5-HT2C receptor, which may be relevant to its potential use in treating obesity. caymanchem.com The downstream signaling cascades initiated by this receptor activation are not fully characterized. Furthermore, its ability to stimulate prostaglandin (B15479496) E2 production in macrophages suggests an immunomodulatory role that warrants more in-depth investigation. caymanchem.com The compound also protects neuronal cells from oxidative stress-induced death, but the specific molecular players involved in this neuroprotective effect are yet to be fully elucidated. caymanchem.com

Investigation of Synergistic Actions with Other Bioactive Compounds

The potential of this compound in combination therapies is a promising yet underexplored area. Investigating its synergistic actions with other bioactive compounds could lead to more effective therapeutic strategies and potentially lower required dosages, thereby reducing potential side effects.

Studies have shown that this compound can sensitize cancer cells to conventional chemotherapeutic agents. For example, it has been found to enhance the cytotoxicity of etoposide (B1684455) in melanoma cells. nih.gov This chemosensitizing effect is thought to be related to the structural characteristics of this compound. nih.gov However, the precise mechanisms underlying this synergy, such as the modulation of drug resistance pathways like the NF-κB signaling pathway, need to be further investigated. nih.gov

Future research should systematically explore the combination of this compound with a broader range of anticancer drugs and other natural compounds. For instance, combining it with other saikosaponins, such as Saikosaponin D, which also exhibits potent anticancer activities through different mechanisms, could lead to enhanced therapeutic outcomes. nih.govresearchgate.net It is also worthwhile to investigate its synergistic potential with flavonoids and polysaccharides, other active components found in Radix Bupleuri. spandidos-publications.com

The following table summarizes some of the known synergistic actions of saikosaponins, highlighting the potential for similar investigations with this compound.

SaikosaponinCombined CompoundObserved Synergistic EffectReference
This compoundEtoposideEnhanced cytotoxicity in melanoma cells nih.gov
Saikosaponin ACisplatin (B142131)Sensitizes cancer cells to cisplatin-induced death mdpi.com
Saikosaponin DCisplatinPromotes the inhibitory effect of cisplatin on gastric cancer cells researchgate.net
Saikosaponin B2-Ameliorates kidney fibrosis researchgate.net

Development of Advanced Methodologies for this compound Research

Advancements in analytical and experimental methodologies are essential for overcoming the current challenges in this compound research. The structural similarity among saikosaponin isomers makes their separation and quantification particularly difficult. researchgate.net

Current methods like high-performance liquid chromatography (HPLC) have been used, but more advanced techniques are needed for better resolution and sensitivity. researchgate.netresearchgate.net Ultra-high performance supercritical fluid chromatography (UHPSFC) has emerged as a promising alternative, offering successful separation of saikosaponin isomers within a shorter time frame. researchgate.net Further development and optimization of such chromatographic methods are crucial. Additionally, techniques like quantitative proton nuclear magnetic resonance (¹H NMR) could provide a direct and accurate means of quantifying this compound and other saikosaponins in complex mixtures. researchgate.net

The development of more efficient extraction and purification techniques is also a priority. frontiersin.org Methods like ultrasound-assisted extraction optimized through response surface methodology can improve the yield of this compound and other saikosaponins from plant sources. mdpi.com

For mechanistic studies, the use of advanced molecular biology and imaging techniques will be invaluable. This includes the use of proteomic techniques to identify direct binding partners, as was done to uncover the interaction with STAT3. researchgate.net Furthermore, establishing robust in vitro and in vivo models that accurately mimic disease states will be critical for validating the therapeutic effects of this compound and understanding its mechanism of action in a physiological context. nih.govnih.gov The development of specific and sensitive enzyme-linked immunosorbent assays (ELISAs) for this compound could also facilitate high-throughput screening and pharmacokinetic studies. researchgate.netnih.gov

Strategic Directions for Harnessing this compound's Mechanistic Insights

Harnessing the growing mechanistic understanding of this compound requires a strategic approach to guide future research and development. A key direction is the translation of basic research findings into preclinical and eventually clinical studies. nih.gov

Given its inhibitory effects on the Hedgehog and STAT3 signaling pathways, this compound presents a strong candidate for further investigation in cancers where these pathways are aberrantly activated, such as medulloblastoma and certain types of liver cancer. nih.govresearchgate.net Future studies should focus on designing and conducting well-controlled animal studies to evaluate its efficacy and to establish a foundation for potential clinical trials. nih.gov

The immunomodulatory properties of this compound, including its influence on prostaglandin production, suggest its potential application in inflammatory and autoimmune diseases. caymanchem.com A strategic direction would be to investigate its effects in relevant animal models of these conditions.

Furthermore, the synergistic potential of this compound with existing drugs opens up avenues for developing novel combination therapies. nih.gov A strategic approach would involve high-throughput screening of this compound in combination with various approved drugs to identify promising synergistic pairs for further investigation.

Finally, a deeper understanding of the structure-activity relationships of saikosaponins is needed. nih.gov By comparing the effects of this compound with other closely related saikosaponins, researchers can identify the key structural features responsible for its specific biological activities. This knowledge could then be used to guide the semi-synthesis or total synthesis of novel derivatives with improved potency and selectivity, ultimately leading to the development of more effective and safer therapeutic agents. researchgate.net

Q & A

Q. How does this compound differ structurally from other saikosaponins (e.g., SSa, SSd)?

  • Methodological Answer : this compound contains three triterpenoid rings with distinct hydroxylation patterns compared to SSa (pentacyclic) or SSd (additional sugar moieties). Structural elucidation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), focusing on C-3 and C-16 hydroxyl groups for differentiation .

Advanced Research Questions

Q. How can researchers address variability in this compound content across Bupleurum chinense samples?

  • Methodological Answer : Combine HPLC quantification with soil factor analysis (e.g., pH, organic matter, nitrogen) and multivariate statistics (Pearson correlation, principal component analysis). Cluster samples by geographic origin (e.g., Henan Province, China, shows 5× higher saikosaponin content) and correlate with environmental data to standardize sourcing .

Q. What experimental strategies reconcile discrepancies in this compound bioactivity across studies?

  • Methodological Answer : Control for extraction methods (e.g., ethanol vs. ammonia-based solvents), purity (≥98% by HPLC), and cell line specificity (e.g., MB vs. hepatocellular carcinoma models). Use pathway-specific inhibitors (e.g., cyclopamine for Hedgehog) to isolate this compound’s effects from off-target interactions .

Q. How does vinegar processing alter this compound content in Bupleurum formulations?

  • Methodological Answer : Compare raw and vinegar-processed decoctions using orthogonal partial least squares discriminant analysis (OPLS-DA). This compound increases post-processing due to glycoside hydrolysis, while SSa and SSd decrease. Monitor marker peaks via HPLC-MS and validate with in vitro anti-inflammatory assays .

Q. How can genomic data enhance this compound biosynthesis studies?

  • Methodological Answer : Profile key enzyme genes (e.g., β-amyrin synthase, cytochrome P450s) in Bupleurum roots using qPCR with EF-1α as a stable reference gene. Correlative analysis of gene expression (e.g., CYP716Y1) and this compound content identifies regulatory nodes for metabolic engineering .

Tables for Key Data

Q. Table 1: HPLC Parameters for this compound Quantification

Column TypeMobile Phase GradientDetection WavelengthLinearity Range (µg/mL)Recovery (%)RSD (%)
ZORBAX SB-C18 30–60% acetonitrile/30 min210 nm6.0–60.095.3<2.0
CAPCELL PAK C18SG120 H2O/CH3CN/CH3OH (45:40:15)210 nmN/AN/AN/A

Q. Table 2: Bioactivity Comparison of Saikosaponins

CompoundKey Structural FeaturesPrimary BioactivityModel System
This compoundThree triterpenoid rings, C-3/C-16 OHSMO inhibition, Hedgehog pathway suppressionMedulloblastoma xenografts
Saikosaponin DAdditional sugar moiety at C-3Antioxidant, nephroprotectionStreptozotocin-induced DN rats

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